molecular formula C7H11NO B1629822 N-methyl-1-(3-methylfuran-2-yl)methanamine CAS No. 916766-86-4

N-methyl-1-(3-methylfuran-2-yl)methanamine

Cat. No.: B1629822
CAS No.: 916766-86-4
M. Wt: 125.17 g/mol
InChI Key: KBNPUPCSMGGUHM-UHFFFAOYSA-N
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Description

N-methyl-1-(3-methylfuran-2-yl)methanamine is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(3-methylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6-3-4-9-7(6)5-8-2/h3-4,8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNPUPCSMGGUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640263
Record name N-Methyl-1-(3-methylfuran-2-yl)methanamine
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-86-4
Record name N,3-Dimethyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(3-methylfuran-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Furan and Amine Heterocyclic Chemistry Research

The study of N-methyl-1-(3-methylfuran-2-yl)methanamine is rooted in the broader fields of furan (B31954) and amine heterocyclic chemistry. Furan itself is an aromatic compound due to the delocalization of one of the oxygen atom's lone pairs of electrons into the ring, which creates a stable 4n+2 pi electron system. wikipedia.orgyoutube.com This aromaticity, however, is less pronounced than that of benzene (B151609), making the furan ring more reactive in certain chemical transformations. wikipedia.org

The furan moiety is considered a valuable pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.comutripoli.edu.ly The substitution pattern on the furan ring can significantly influence the biological activity of the resulting compound. utripoli.edu.ly In this compound, the presence of a methyl group at the 3-position and a methanamine group at the 2-position creates a specific regioisomeric arrangement that can dictate its interaction with biological targets.

The amine functional group is also of paramount importance in heterocyclic chemistry, contributing to the molecule's polarity, basicity, and ability to form hydrogen bonds. utripoli.edu.ly These properties are crucial for the binding of molecules to enzymes and receptors, often influencing their pharmacokinetic and pharmacodynamic profiles. The N-methyl group on the amine can further modulate these properties.

Significance and Research Potential of N Methyl 1 3 Methylfuran 2 Yl Methanamine in Contemporary Chemical Sciences

Established Synthetic Routes for this compound

The foundational methods for synthesizing this compound rely on robust and well-documented chemical reactions. These routes are characterized by their reliability and scalability, making them the cornerstone of the compound's production.

Reductive Amination Strategies Involving Furan Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines, including this compound. wikipedia.org This chemical process involves the conversion of a carbonyl group to an amine through an intermediate imine. masterorganicchemistry.com For the target compound, the most direct furan precursor is 3-methyl-2-furaldehyde.

The reaction proceeds in two main steps within a one-pot synthesis:

Imine Formation: The carbonyl group of 3-methyl-2-furaldehyde reacts with methylamine (B109427) under weakly acidic or neutral conditions. This nucleophilic addition forms a hemiaminal intermediate, which then reversibly loses a water molecule to form the corresponding N-(3-methylfuran-2-yl)methylidenemethanamine (an imine). wikipedia.org

Reduction: The intermediate imine is then reduced to the final secondary amine product, this compound. This reduction must be performed with a reagent that selectively reduces the imine C=N bond without affecting the furan ring or any other sensitive functional groups. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, is also a prevalent method, particularly in industrial settings due to its high atom economy. wikipedia.orgrsc.org The choice of reducing agent can depend on the scale of the reaction and the specific reaction conditions required. commonorganicchemistry.com For instance, NaBH₃CN is effective because it is selective for imines in the presence of aldehydes. masterorganicchemistry.com

Multi-step Synthesis Approaches from 3-Methylfuran (B129892) Derivatives

A typical multi-step process would be:

Formylation of 3-Methylfuran: A formyl group (-CHO) can be introduced at the C2 position of the 3-methylfuran ring. The Vilsmeier-Haack reaction is a classic method for this transformation, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This step produces the key intermediate, 3-methyl-2-furaldehyde.

Reductive Amination: The synthesized 3-methyl-2-furaldehyde is then subjected to reductive amination with methylamine as described in section 2.1.1 to yield the final product.

This approach allows for the construction of the target molecule from simpler, more accessible starting materials, adding versatility to its synthesis. mdpi.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale

Optimizing reaction parameters is crucial for maximizing yield, minimizing by-products, and ensuring economic viability on both laboratory and industrial scales. mdpi.com For the reductive amination of furanic aldehydes, key variables include the choice of catalyst, solvent, temperature, and pressure. nih.govfrontiersin.org

Studies on similar furan derivatives have shown that catalyst selection is paramount. For example, in the synthesis of furfurylamine (B118560) from furfural (B47365), non-noble metal catalysts like nickel (Ni) and cobalt (Co) are often preferred for industrial-scale production. nih.govmdpi.com The choice of solvent also plays a significant role; while organic solvents like methanol (B129727) or dioxane are common, there is a push towards greener solvents like water. mdpi.comacs.org The reaction temperature and hydrogen pressure are fine-tuned to ensure efficient imine reduction while preventing over-reduction of the furan ring or other side reactions. rsc.org

The following table summarizes typical conditions explored in the optimization of reductive amination for furan-based amines, which are applicable to the synthesis of this compound.

ParameterLaboratory Scale ConditionIndustrial Scale ConditionRationale and Findings
Precursor 3-methyl-2-furaldehyde3-methyl-2-furaldehydeDirect precursor for the final amine.
Amine Source Methylamine solution (e.g., in THF or MeOH)Gaseous methylamineGaseous reagents are often more cost-effective for large-scale operations. wikipedia.org
Reducing Agent NaBH(OAc)₃, NaBH₃CNCatalytic Hydrogenation (H₂ gas)Hydride reagents are convenient for lab scale but catalytic methods offer better atom economy for industry. wikipedia.orgmasterorganicchemistry.com
Catalyst - (for hydride reduction) / Pd/CNi-based, Co-based catalystsNon-noble metal catalysts are more economical for large-scale production. nih.govmdpi.comencyclopedia.pub
Solvent Methanol, Dichloromethane (B109758) (DCM), DioxaneMethanol, Water, or Solvent-freeGreen solvents like water are increasingly preferred to reduce environmental impact. mdpi.comacs.org
Temperature 0 °C to Room Temperature80 - 150 °CHigher temperatures are often needed for catalytic activity but must be controlled to avoid side reactions. frontiersin.orgrsc.org
Pressure Atmospheric1 - 4 MPa H₂Elevated pressure is required to ensure sufficient hydrogen concentration for catalytic hydrogenation. mdpi.com

This table is generated based on analogous reactions reported in the literature.

Advanced Synthetic Techniques for this compound

Beyond established routes, advanced methodologies focus on creating stereochemically pure compounds and improving synthetic efficiency through modern catalysis.

Chiral Synthesis and Stereoselective Approaches

The carbon atom attached to the nitrogen and the furan ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of high importance, particularly for applications in pharmaceuticals and materials science. benthamscience.com

Several strategies can be employed to achieve this:

Use of Chiral Auxiliaries: A chiral auxiliary, such as pseudoephenamine, can be attached to a precursor molecule to direct the stereochemical outcome of a reaction. nih.gov For instance, a carboxylic acid derivative of 3-methylfuran could be coupled with a chiral auxiliary, followed by amination and subsequent removal of the auxiliary to yield an enantiomerically enriched product. nih.gov

Asymmetric Catalysis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric reductive amination can be performed using a prochiral ketone or aldehyde with a chiral catalyst and a hydrogen source. wikipedia.orgfrontiersin.org Chiral Brønsted acids have been used to catalyze enantioselective reactions on furan rings, which could be adapted for this synthesis. benthamscience.com

Enzymatic Resolution: Biocatalysts, such as imine reductases (IREDs), can exhibit high stereoselectivity. wikipedia.org A racemic mixture of the amine could be subjected to an enzymatic process that selectively modifies or resolves one enantiomer, allowing for the separation of the desired pure enantiomer.

These methods provide pathways to access optically active this compound, which is crucial for studying its stereospecific properties and functions. benthamscience.comresearchgate.net

Catalytic Amination Methodologies, Including Heterogeneous and Homogeneous Catalysis

The development of novel catalysts is a key area of research for improving reductive amination reactions. rsc.org Catalysis is preferred over stoichiometric reactions as it increases efficiency and reduces waste. wikipedia.org Both heterogeneous and homogeneous catalysts have been successfully applied to the synthesis of furan-based amines. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. This allows for easy separation and recycling of the catalyst, a significant advantage in industrial processes. encyclopedia.pubmdpi.com

Supported Noble Metals: Catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) on supports such as activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) are highly active. nih.govrsc.org For example, 5% Rh/Al₂O₃ has been used for the reductive amination of furanic aldehydes in aqueous ammonia (B1221849) under mild conditions. nih.gov

Supported Non-Noble Metals: Due to the high cost of noble metals, catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu) are extensively developed. encyclopedia.pub Ni-based catalysts, such as Ni/SBA-15 or Ni-AlOₓ mixed oxides, have shown excellent performance and selectivity for the reductive amination of furan aldehydes, sometimes outperforming noble metal catalysts. mdpi.comacs.orgcardiff.ac.uk

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity under milder conditions. wikipedia.org

Iridium and Rhodium Complexes: Soluble complexes of iridium and rhodium have been shown to be effective for the reductive amination of various carbonyl compounds. wikipedia.org These catalysts can operate under lower temperatures and pressures compared to some heterogeneous systems.

Gold-based Catalysts: Gold nanoparticles supported on titania (Au/TiO₂) have been reported for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), demonstrating the potential for novel catalytic systems in furan chemistry. nih.gov

The following table compares different catalytic systems used for the reductive amination of furan aldehydes.

Catalyst TypeCatalyst ExampleSupport/LigandTypical ConditionsAdvantagesDisadvantages
Heterogeneous NickelAlOₓ, SBA-15100-120 °C, 1-4 MPa H₂Low cost, high activity, easy to recycle. mdpi.comacs.orgCan require higher temperatures/pressures. mdpi.com
Heterogeneous RhodiumAl₂O₃Mild conditions, aqueous mediaHigh selectivity in green solvents. nih.govHigh cost of noble metal. nih.gov
Heterogeneous CobaltN-doped Carbon90-120 °C, 2 MPa H₂High efficiency and selectivity for primary amines. mdpi.comActivity can be sensitive to preparation method. mdpi.com
Homogeneous Iridium-Mild conditionsHigh activity, environmentally friendly potential. wikipedia.orgDifficult to separate from product, catalyst cost. wikipedia.org
Homogeneous Ruthenium2,9-dimethyl-1,10-phenanthrolineEthanol, H₂High yields for monoamination. nih.govCost and complexity of ligand synthesis. nih.gov

This table is generated based on analogous reactions reported in the literature.

Flow Chemistry Applications in this compound Synthesis

While flow chemistry is increasingly recognized as a green and efficient synthetic methodology, specific applications for the synthesis of this compound are not extensively detailed in publicly available research. However, the principles of flow chemistry are well-suited for amine synthesis. researchgate.netresearchgate.net Continuous flow processes offer precise control over reaction parameters, enhanced safety for handling reactive intermediates, and improved scalability. thieme-connect.depolimi.it For instance, a continuous flow process has been developed for the synthesis of various N-methyl secondary amines from alkyl mesylates or epoxides using aqueous methylamine, which includes an in-line workup. researchgate.net Such methodologies could hypothetically be adapted for the synthesis of the target compound, potentially starting from a suitable precursor like 2-(halomethyl)-3-methylfuran or 3-methylfuran-2-carbaldehyde (B1594671) through reductive amination in a flow reactor. The use of flow chemistry can lead to higher yields, better reproducibility, and a reduction in waste and energy consumption. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The synthesis of furan-based amines, including this compound, aligns with several principles of green chemistry, primarily through the use of biomass-derived starting materials. mdpi.comrsc.org Furans are often derived from the catalytic conversion of lignocellulosic biomass. mdpi.com The direct amination of furan-based alcohols and carbonyls is considered an atom-efficient route where water is the main byproduct. mdpi.com

Key green chemistry considerations in the synthesis design include:

Use of Renewable Feedstocks : Utilizing furan derivatives from biomass reduces reliance on petrochemicals. mdpi.comacs.org

Atom Economy : Reductive amination of aldehydes or ketones is an atom-economical method for amine synthesis. rsc.org

Catalysis : Employing heterogeneous catalysts, which can be easily separated and recycled, is preferable to homogeneous catalysts. mdpi.com

Solvent Choice : The use of greener solvents or solvent-free conditions, where possible, minimizes environmental impact. researchgate.net For example, solvent-free acylation reactions of furans have been explored. shareok.org

The direct reductive amination of bio-based furanic aldehydes is a prominent strategy that adheres to these principles, often utilizing molecular hydrogen as a clean reductant. mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by its two primary functional groups: the furan ring and the secondary amine.

Oxidation Reactions and Characterization of Oxidized Products

The furan ring is susceptible to oxidation. nih.gov In biological systems, cytochrome P450-catalyzed oxidation of furan is a known metabolic pathway. nih.gov This oxidation can lead to the formation of reactive intermediates, such as unsaturated dialdehydes, through ring opening. nih.govnih.gov For instance, the oxidation of furan itself is thought to produce the reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial. nih.gov

In the context of this compound, oxidation could potentially yield several products. Atmospheric oxidation by radicals like OH or NO3 can lead to ring-opened dicarbonyl products or the formation of furanone derivatives. researchgate.net The secondary amine moiety can also undergo oxidation, although the furan ring is generally more reactive under many oxidative conditions.

Potential Oxidation Product TypeDescription
Ring-Opened Dicarbonyls Formed via oxidative cleavage of the furan ring. These are often reactive species. nih.govresearchgate.net
Furanones Result from the oxidation of the furan ring without cleavage, potentially forming hydroxyfuranone intermediates. researchgate.netresearchgate.net
N-Oxides Could theoretically form from oxidation of the secondary amine, although this is less commonly reported for furanmethanamines compared to ring oxidation.

Reduction Reactions and Characterization of Reduced Species

The furan ring of this compound can be reduced to the corresponding tetrahydrofuran (B95107) derivative. This transformation typically involves catalytic hydrogenation. The reduction converts the aromatic furan ring into a saturated cyclic ether.

The expected product of this reaction would be N-methyl-1-(3-methyltetrahydrofuran-2-yl)methanamine. The reduction of nitriles in 2-methyltetrahydrofuran (B130290) using lithium aluminum hydride has been studied, indicating the solvent's utility in such reductions. researchgate.net The reduction of the furan ring in furan-based amines leads to the formation of their saturated tetrahydrofuran counterparts. sigmaaldrich.comgoogle.com

ReactantReducing Agent/CatalystProduct
This compoundH₂ / Pd, Pt, or Ru catalystN-methyl-1-(3-methyltetrahydrofuran-2-yl)methanamine

This table represents a predicted reaction based on the general reactivity of furans.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The secondary amine in this compound is nucleophilic and can participate in various substitution reactions. This reactivity is fundamental to the synthesis of more complex derivative structures. The amine can react with electrophilic partners, leading to the formation of new carbon-nitrogen bonds.

While the amine itself acts as the nucleophile, its reactivity can be influenced by the adjacent furan ring. The amine can be used to construct larger molecules, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov For example, amines are routinely reacted with alkyl halides or epoxides in nucleophilic substitution reactions. researchgate.net

Alkylation and Acylation Reactions of the Amine Nitrogen

The nitrogen atom of the secondary amine is a key site for alkylation and acylation reactions, allowing for the straightforward synthesis of tertiary amines and amides, respectively. nih.govmonash.edu

Alkylation: Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a tertiary amine. monash.edu This reaction typically proceeds under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity.

Acylation: Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. shareok.orgresearchgate.netcore.ac.uknih.govosti.govresearchgate.netnih.gov This is a robust and widely used transformation. For example, the acylation of 2-methylfuran (B129897) has been extensively studied using various acylating agents and catalysts. mdpi.comshareok.orgcore.ac.ukosti.govresearchgate.net The amine function is generally a more powerful nucleophile than the furan ring, allowing for selective N-acylation under appropriate conditions.

Reaction TypeReagent ExampleProduct Type
Alkylation Methyl Iodide (CH₃I)Tertiary Amine (N,N-dimethyl-1-(3-methylfuran-2-yl)methanamine)
Acylation Acetyl Chloride (CH₃COCl)Amide (N-acetyl-N-methyl-1-(3-methylfuran-2-yl)methanamine)

These reactions are fundamental for modifying the properties and biological activity of the parent molecule. monash.edu

Electrophilic and Nucleophilic Functionalization Strategies for the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. numberanalytics.comwikipedia.org This reactivity is enhanced by the electron-donating effects of the oxygen heteroatom, the C3-methyl group, and the C2-aminomethyl group. In contrast, the electron-rich nature of the ring makes it generally resistant to direct nucleophilic substitution unless activating groups are present. edurev.in

Electrophilic Functionalization:

Electrophilic aromatic substitution (SEAr) is the primary strategy for functionalizing the furan ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a mechanism involving the attack of the furan's pi-electrons on an electrophile, forming a stabilized cationic intermediate known as an arenium ion or sigma-complex. wikipedia.orgmsu.edu The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For this compound, the substituents direct incoming electrophiles predominantly to the C5 position, which is the most electronically enriched and sterically accessible site.

Common electrophilic substitution reactions applicable to furans include:

Nitration: Typically carried out with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation. numberanalytics.compharmaguideline.com

Halogenation: Reactions with chlorine and bromine are often vigorous. pharmaguideline.com Milder conditions, such as using bromine in dioxane at low temperatures, are employed to achieve mono-substitution. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or halides with a mild Lewis acid catalyst like phosphoric acid or boron trifluoride. pharmaguideline.com

Condensation with Aldehydes and Ketones: Furan can react with aldehydes and ketones, often leading to the formation of oligomers or macrocyclic structures. pharmaguideline.com

Nucleophilic Functionalization:

Direct nucleophilic substitution on the furan ring is generally unfavorable due to its high electron density. edurev.in Halofurans are more reactive towards nucleophiles than simple furans, and this reactivity is further enhanced by the presence of electron-withdrawing groups such as nitro or carboxyl groups. edurev.inpharmaguideline.com For this compound, which lacks such activating groups, alternative strategies are required for introducing nucleophiles. One such approach involves multicomponent reactions, where the furan ring is transformed. For instance, a reaction between a furan, a thiol, and an amine can lead to the formation of a highly substituted N-pyrrole, demonstrating a complete transformation of the original heterocyclic core. nih.gov

Mechanistic Organic Chemistry Studies of this compound Reactions

Mechanistic studies on this compound and related furan derivatives primarily focus on electrophilic substitution and oxidative ring-opening pathways.

The mechanism for electrophilic aromatic substitution proceeds in two main steps:

Attack of the Electrophile: The aromatic pi-system of the furan ring acts as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. msu.edumasterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate (the arenium ion). The positive charge is delocalized across the ring and onto the oxygen atom, which significantly stabilizes the intermediate compared to the equivalent intermediate in benzene chemistry. wikipedia.org

Deprotonation: A weak base removes a proton from the sp3-hybridized carbon where the electrophile has attached. This is a fast step that restores the aromaticity of the furan ring, yielding the substituted product. masterorganicchemistry.com

Another significant reaction pathway for furans involves oxidative cleavage. The oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes in biological systems or by chemical oxidants, generates a highly reactive electrophilic intermediate. nih.gov Depending on the substituents on the furan ring, this intermediate can be either an epoxide or a cis-enedione. nih.gov This reactive metabolite can then react with various nucleophiles. nih.gov Oxidative cleavage of furfuryl amines, known as the aza-Achmatowicz reaction, provides a route to highly functionalized heterocyclic structures. organicreactions.org

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on its close structural analog, 3-methylfuran, provide significant insights into the reactivity of the substituted furan ring system. These studies often focus on atmospheric degradation pathways initiated by radicals like hydroxyl (OH) and nitrate (NO₃).

Determination of Rate Coefficients and Activation Parameters

Kinetic studies on the gas-phase reactions of 3-methylfuran with atmospheric oxidants have been conducted at room temperature and atmospheric pressure. The rate coefficients for these reactions are crucial for understanding the compound's atmospheric lifetime and transformation pathways.

The rate coefficients for the reaction of 3-methylfuran with OH and NO₃ radicals have been determined using relative rate methods. edurev.in For the reaction with OH radicals, a rate coefficient of kOH = (1.13 ± 0.22) × 10–10 cm³ molecule⁻¹s⁻¹ was obtained. edurev.in The reaction with NO₃ radicals was found to have a rate coefficient of kNO₃ = (1.26 ± 0.18) × 10–11 cm³ molecule⁻¹s⁻¹. edurev.in These fast reaction rates indicate that addition to the furan ring's double bonds is the predominant reaction pathway. edurev.in

Studies on other alkylated furans show a negative temperature dependence for their reactions with OH radicals, which is characteristic of addition reactions dominating over abstraction pathways at lower temperatures. whiterose.ac.ukresearchgate.net

Below is an interactive data table summarizing the reported rate coefficients for the reaction of 3-methylfuran with atmospheric oxidants.

OxidantReference CompoundTechniqueRate Coefficient (k) (cm³ molecule⁻¹s⁻¹)
OH2-Methyl-2-buteneGC-FID(1.13 ± 0.22) × 10⁻¹⁰
NO₃2-Methyl-2-buteneGC-FID(1.26 ± 0.18) × 10⁻¹¹

Data sourced from a study on the atmospheric degradation of 3-methylfuran. edurev.in

Thermodynamic studies on related compounds like furfurylamine and 5-methylfurfurylamine (B76237) have determined their standard molar enthalpies of formation in the liquid phase as -(92.6 ± 1.1) kJ·mol⁻¹ and -(134.5 ± 1.5) kJ·mol⁻¹, respectively, through combustion calorimetry. mdpi.com Such data are fundamental for calculating the enthalpy changes of reactions involving these structures.

Analysis of Reaction Intermediates and Transition States

The analysis of reaction intermediates and transition states is key to understanding the reaction pathways and kinetics of this compound transformations.

In electrophilic aromatic substitution , the primary intermediate is the arenium ion (sigma-complex). wikipedia.orgmsu.edu The stability of this cation dictates the reaction's activation energy. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for the first step. masterorganicchemistry.com The electron-donating nature of the oxygen atom, the C3-methyl group, and the C2-aminomethyl group all contribute to stabilizing the positive charge in the arenium ion, thus lowering the activation energy and accelerating the reaction compared to benzene. wikipedia.org

In radical-initiated oxidation reactions , the initial step is the addition of a radical (e.g., OH) to the furan ring, forming a radical adduct. edurev.in This adduct is a key reaction intermediate. For instance, in the atmospheric oxidation of 3-methylfuran, the OH radical adds to the C2 or C5 positions, leading to the formation of alkyl radicals. These can then react further, for example, with O₂ to form peroxy radicals, which subsequently lead to ring-opened products like 2-methylbutenedial and other oxygenated species. edurev.in

In Diels-Alder reactions , which are reversible for many furan compounds, the reaction can be under either kinetic or thermodynamic control. nih.govmasterorganicchemistry.com At lower temperatures, the kinetically favored endo adduct is formed faster due to a lower energy transition state. masterorganicchemistry.com At higher temperatures, the reaction becomes reversible, and the more stable exo adduct, the thermodynamic product, predominates in the equilibrium mixture. masterorganicchemistry.com The conversion between isomers occurs through a retro-Diels-Alder reaction followed by a forward reaction, rather than a direct isomerization, with the transition states for the forward and reverse reactions being critical control points. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the electron density around the nucleus.

Proton (¹H) NMR: The expected ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. Based on analogous furan and amine structures, the predicted chemical shifts are presented in Table 1. mdpi.comchemicalbook.comchemicalbook.com The protons on the furan ring (H-4 and H-5) are expected to appear in the aromatic region, with the methyl group on the furan ring and the N-methyl and methylene (B1212753) protons appearing at higher fields.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in Table 2. hmdb.caresearchgate.netchemicalbook.com The carbon atoms of the furan ring are expected to resonate at lower field due to their sp² hybridization and the electron-withdrawing effect of the oxygen atom.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-5 (furan)~7.2-7.4d~1.8
H-4 (furan)~6.1-6.3d~1.8
CH₂ (methylene)~3.6-3.8s-
NH~1.5-2.5br s-
N-CH₃ (N-methyl)~2.3-2.5s-
C₃-CH₃ (furan methyl)~2.0-2.2s-

This is an interactive data table. You can sort and filter the data.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C2 (furan)~150-155
C5 (furan)~138-142
C4 (furan)~110-115
C3 (furan)~118-122
CH₂ (methylene)~45-50
N-CH₃ (N-methyl)~33-37
C₃-CH₃ (furan methyl)~10-14

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Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the H-4 and H-5 protons of the furan ring would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for example, linking the ¹H signal of the methylene group to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. For example, correlations would be expected between the methylene protons (CH₂) and the C2 and C3 carbons of the furan ring, as well as the N-methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the methylene protons and the protons of the N-methyl group or the furan ring.

Advanced NMR for Conformational Analysis and Dynamic Processes

Advanced NMR experiments, such as variable temperature NMR, can be employed to study the conformational dynamics of this compound. The rotation around the C2-CH₂ and CH₂-N bonds may be restricted, leading to the existence of different conformers. By varying the temperature, it might be possible to observe the coalescence of signals as the rate of interconversion between conformers increases.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₃NO), the expected exact mass can be calculated.

Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M+H]⁺C₈H₁₄NO⁺140.1070
[M+Na]⁺C₈H₁₃NNaO⁺162.0889

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Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and then fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable information about the molecular structure. researchgate.neted.ac.ukimreblank.chlibretexts.orglibretexts.org

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org In this case, cleavage of the C2-CH₂ bond would be expected, leading to the formation of a stable iminium ion.

Loss of the N-methyl group: Cleavage of the N-CH₃ bond could also occur.

Ring Fragmentation: The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) or other small neutral molecules. researchgate.neted.ac.uk

Predicted Major Fragments in Mass Spectrometry

m/z Proposed Fragment Structure/Formula Fragmentation Pathway
139[C₈H₁₂NO]⁺Loss of H radical
96[C₅H₆O-CH₂]⁺Cleavage of the side chain
81[C₅H₅O]⁺Furan ring fragment
44[CH₂=NHCH₃]⁺Alpha-cleavage

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Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Identity Confirmation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and purity assessment of pharmaceutical compounds and other chemical substances. ajrconline.orgresearchgate.netiosrjournals.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide comprehensive data on the target molecule and any potential impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, this compound would first be separated from any volatile impurities based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of characteristic fragment ions, which together form a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of this compound is predictable based on its structure. Key fragmentation pathways would likely involve:

Alpha-cleavage: The bond between the chiral carbon and the furan ring could break, leading to the formation of a stable furan-containing cation. Similarly, cleavage adjacent to the nitrogen atom is a common pathway for amines.

Loss of a methyl group: Cleavage of the N-methyl group would result in a significant fragment ion.

Ring fragmentation: The furan ring itself can undergo cleavage to produce characteristic ions.

A study on the fragmentation of 3(2H)-furanones showed that cleavage of alkyl groups and rearrangements within the furanone ring are primary fragmentation pathways, offering insight into how the substituted furan ring in the target molecule might behave under EI conditions. imreblank.ch The resulting mass spectrum allows for unequivocal identification by comparison with a reference spectrum. Furthermore, the high sensitivity of GC-MS enables the detection and quantification of trace-level impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or thermally stable for GC analysis. In this technique, the compound is separated via high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, often using "soft" ionization techniques like electrospray ionization (ESI). ESI typically generates a protonated molecular ion [M+H]⁺, which provides accurate molecular weight information.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. iosrjournals.org In an LC-MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), generating a daughter ion spectrum that is characteristic of the molecule's structure. This method is highly specific and can be used to quantify the compound in complex matrices with high precision. researchgate.netnih.gov The combination of retention time from the LC and the specific mass transitions from MS/MS provides robust identity confirmation and a reliable method for purity assessment. mdpi.com

The table below outlines the expected key ions in the mass spectrometric analysis of this compound.

Ion Type Proposed Fragment Expected m/z Technique
Molecular Ion [M]⁺C₇H₁₁NO⁺125GC-MS
Protonated Molecule [M+H]⁺C₇H₁₂NO⁺126LC-MS
Alpha-cleavage fragmentC₅H₅O-CH₂⁺97GC-MS / LC-MS/MS
Alpha-cleavage fragmentCH₃-NH-CH₂⁺44GC-MS / LC-MS/MS
Fragment from loss of methylamineC₆H₇O⁺95GC-MS / LC-MS/MS

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of a molecule based on the vibrations of its constituent chemical bonds. mdpi.comnih.gov Each functional group within a molecule absorbs IR radiation or scatters Raman light at characteristic frequencies, allowing for structural confirmation and identification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. Attenuated Total Reflection (ATR) is a common sampling technique for obtaining high-quality IR spectra of liquid or solid samples. mdpi.com

Key expected vibrational modes include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Multiple bands between 2800 and 3000 cm⁻¹ are expected, arising from the stretching vibrations of the aliphatic C-H bonds (in the N-methyl and methylene groups) and the furan ring's C-H bonds. docbrown.info The N-CH₃ group may show a characteristic absorption between 2760-2820 cm⁻¹. docbrown.info

C=C Stretch: The furan ring's carbon-carbon double bonds would produce characteristic stretching vibrations, typically in the 1500-1650 cm⁻¹ region.

C-O-C Stretch: The ether linkage within the furan ring will give rise to strong, characteristic asymmetric and symmetric stretching bands, typically found in the 1000-1300 cm⁻¹ range. udayton.edu

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond in the aliphatic amine structure is expected in the 1020-1220 cm⁻¹ range. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C=C) often produce strong Raman signals. For this compound, the symmetric stretching of the furan ring's C=C bonds would be expected to yield a strong Raman signal.

The table below summarizes the expected vibrational frequencies for the key functional groups.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Signal
N-H (Secondary Amine)Stretch3300-3500 (Medium)Weak
C-H (Aliphatic/Aromatic)Stretch2800-3000 (Strong)Strong
C=C (Furan Ring)Stretch1500-1650 (Variable)Strong
C-N (Aliphatic Amine)Stretch1020-1220 (Medium)Medium
C-O-C (Furan Ring)Asymmetric Stretch1200-1275 (Strong)Weak

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis and Unit Cell Parameters

While a specific crystal structure for this compound is not publicly available, analysis of related furan-containing organic molecules provides a clear indication of the data that would be obtained. nih.govresearchgate.netresearchgate.net A single-crystal X-ray diffraction experiment would yield the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—as well as the crystal system and space group.

For example, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net Similarly, N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine also crystallizes in the monoclinic P2₁/n space group. researchgate.net It is plausible that this compound, or a salt derivative, would crystallize in a common system like monoclinic or orthorhombic. The analysis would also reveal the exact conformation of the molecule in the solid state, including the torsion angles defining the orientation of the aminomethyl group relative to the furan ring.

The following table presents hypothetical, yet representative, unit cell parameters for this compound, based on data from similar small organic molecules.

Parameter Hypothetical Value Description
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed space group.
a8.5 ÅUnit cell dimension along the a-axis.
b10.2 ÅUnit cell dimension along the b-axis.
c7.8 ÅUnit cell dimension along the c-axis.
α90°Angle between b and c axes.
β95.5°Angle between a and c axes.
γ90°Angle between a and b axes.
Volume (V)675 ųVolume of the unit cell.
Z4Number of molecules per unit cell.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physicochemical properties, such as melting point, solubility, and stability. Investigating the potential for polymorphism is a critical step in the characterization of any crystalline solid. This is typically achieved by crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization is a technique used to design new crystalline solids with modified properties by combining a target molecule with a second, different molecule (a "co-former") in a specific stoichiometric ratio within the same crystal lattice. nih.gov The components are held together by non-covalent interactions, primarily hydrogen bonds, as well as π-π stacking and van der Waals forces. nih.govmdpi.com

This compound possesses functional groups that make it an excellent candidate for co-crystallization. The secondary amine group can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair). The oxygen atom in the furan ring can also act as a hydrogen bond acceptor. These features would allow it to form robust supramolecular synthons with co-formers containing complementary functional groups, such as carboxylic acids or amides. nih.gov Amino acids, with their carboxylic acid and amino groups, are often used as safe and effective co-formers. nih.govresearchgate.net Co-crystallization could be explored to potentially improve properties like solubility or physical stability.

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Vibrational Circular Dichroism)

The carbon atom connecting the 3-methylfuran ring to the N-methylmethanamine group is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining their absolute configuration (the actual R or S arrangement of atoms at the stereocenter).

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net It is the extension of circular dichroism into the infrared region. wikipedia.org A VCD spectrum provides a unique fingerprint for a specific enantiomer. While the standard IR spectra of two enantiomers are identical, their VCD spectra are mirror images (equal in magnitude but opposite in sign).

The determination of the absolute configuration of this compound using VCD involves a combined experimental and theoretical approach:

Experimental Measurement: The VCD spectrum of one of the purified enantiomers is recorded.

Theoretical Calculation: The molecular structure of one enantiomer (e.g., the R-enantiomer) is modeled using computational methods like Density Functional Theory (DFT). The theoretical VCD spectrum for this specific configuration is then calculated. nih.gov

Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the spectra match, the absolute configuration of the measured enantiomer is confirmed as the one that was modeled (e.g., R). If the experimental spectrum is the mirror image of the calculated one, the enantiomer has the opposite (S) configuration.

VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. researchgate.netnih.gov This makes it an invaluable tool for the complete stereochemical elucidation of chiral molecules like this compound. nih.govmdpi.com

Computational Chemistry and Theoretical Investigations of N Methyl 1 3 Methylfuran 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. digitaloceanspaces.com For N-methyl-1-(3-methylfuran-2-yl)methanamine, these methods can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. researchgate.netekb.eg By applying DFT, one can determine the distribution of electron density, which is crucial for understanding the molecule's stability and how it interacts with other chemical species. mdpi.com

For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would reveal key aspects of its electronic structure. rjptonline.orgnih.gov The furan (B31954) ring, being an aromatic heterocycle, possesses a delocalized π-electron system. researchgate.net The nitrogen atom in the methanamine group introduces a region of high electron density due to its lone pair of electrons.

Reactivity indicators derived from DFT, such as Fukui functions, can pinpoint the most likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov It is expected that the nitrogen atom would be a primary site for electrophilic attack, while the furan ring, particularly the carbon atoms, would be susceptible to both electrophilic and nucleophilic interactions, influenced by the methyl and methanamine substituents. mdpi.com

Computational methods can predict various spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for compound identification and structural confirmation. globalresearchonline.netolemiss.edunih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of this compound. globalresearchonline.net The resulting theoretical spectrum would show characteristic peaks corresponding to specific vibrational modes, such as C-H stretching of the methyl and furan groups, N-H stretching of the secondary amine, and C-O-C stretching of the furan ring. globalresearchonline.net For instance, a study on furan and its methyl derivatives showed that C-H symmetric and asymmetric stretching vibrations appear in distinct regions of the spectrum. globalresearchonline.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate theoretical NMR chemical shifts (¹H and ¹³C). globalresearchonline.net For this compound, these calculations would predict the chemical shifts for the protons and carbons of the furan ring, the N-methyl group, and the methylene (B1212753) bridge. These predictions can be compared with experimental data to confirm the molecular structure. A study on N-benzyl-N-(furan-2-ylmethyl)acetamide demonstrated the presence of rotational isomers (rotamers) through distinct NMR signals, a phenomenon that could also be relevant for the title compound. scielo.br

A hypothetical table of predicted vibrational frequencies is presented below, based on characteristic frequencies for similar functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (Aromatic/Furan)3100-3200
C-H Stretch (Aliphatic/Methyl)2850-3000
C=C Stretch (Furan Ring)1500-1600
C-N Stretch1000-1250
C-O-C Stretch (Furan Ring)1050-1150
Note: This table is illustrative and actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. malayajournal.orgresearchgate.net It is used to predict reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com For this compound, the MEP would likely show a negative potential (red/yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton. malayajournal.orgajchem-a.com

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. rjptonline.orgmalayajournal.org For furan derivatives, the HOMO is typically distributed over the furan ring, indicating it as the primary electron donor site. mdpi.comresearchgate.net The presence of the methanamine group would also contribute to the HOMO. The LUMO is also likely to be located over the furan ring system. A smaller HOMO-LUMO gap suggests higher reactivity. globalresearchonline.net

ParameterHypothetical Value (eV)Significance
E_HOMO-5.5 to -6.5Electron-donating ability
E_LUMO-0.5 to -1.5Electron-accepting ability
HOMO-LUMO Gap4.0 to 5.0Chemical reactivity and kinetic stability. sci-hub.se
Note: These values are estimates based on similar molecules and would need to be confirmed by specific calculations.

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.govspringernature.com These models use molecular descriptors derived from the compound's structure to predict properties like boiling point, solubility, and partitioning behavior. nih.gov

For this compound, a QSPR study would involve calculating a range of descriptors, including topological, electronic, and constitutional indices. digitaloceanspaces.com These descriptors can then be used in statistical models, such as multiple linear regression, to predict various properties. digitaloceanspaces.comnih.gov Such studies are particularly useful in the early stages of chemical design and development. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanamine side chain allows this compound to adopt multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. researchgate.netsemanticscholar.org

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.orgmuni.cz By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. libretexts.orgslideshare.net For this molecule, the key dihedral angles to scan would be those around the C-C and C-N bonds of the methanamine linker. A study on a similar N-benzyl-N-(furan-2-ylmethyl)acetamide identified nine stable conformations by exploring the relevant PES. researchgate.net A similar level of conformational complexity could be expected for the title compound.

Solvation Models and Investigation of Solvent Effects on Compound Behavior

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.org Solvation models are computational methods used to simulate the effects of a solvent on a solute's properties. muni.czmuni.cz

There are two main types of solvation models:

Explicit Solvation: In this model, individual solvent molecules are included in the calculation. This approach is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. muni.cz

Implicit (Continuum) Solvation: This model treats the solvent as a continuous medium with a specific dielectric constant. muni.cz The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. muni.czresearchgate.net

For this compound, applying a solvation model like PCM would be crucial for accurately predicting its properties in solution, such as its conformational preferences and reactivity. researchgate.netsemanticscholar.org For example, the relative energies of different conformers can change depending on the polarity of the solvent. semanticscholar.org Studies on furan derivatives have shown that both implicit and explicit solvent models can effectively determine the most favorable reaction pathways in solution. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound at an atomistic level. arxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and interactions. nih.gov

A typical MD simulation protocol for this compound would involve several key steps. igem.wikibioinformaticsreview.com First, a force field, which is a set of parameters describing the potential energy of the system, is chosen. Popular choices for small organic molecules include GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). nih.gov The initial 3D structure of the molecule is generated and then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The system is then subjected to energy minimization to relax any steric clashes or unfavorable geometries. bioinformaticsreview.com Following minimization, the system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state. bioinformaticsreview.com Finally, a production run is performed, during which the trajectories of all atoms are saved for analysis.

Analysis of the MD trajectory can reveal a wealth of information about the dynamic behavior of this compound. Torsional analysis of the bond connecting the furan ring to the aminomethyl group can elucidate the conformational preferences and flexibility of the molecule. The methyl group on the furan ring and the N-methyl group introduce specific steric and electronic effects that would influence the rotational barrier and the population of different conformers.

Intermolecular interactions are crucial for understanding how this compound interacts with its environment, such as solvent molecules or potential biological targets. The furan ring, with its oxygen heteroatom and π-electron system, can participate in various non-covalent interactions. nih.govaip.org The oxygen atom can act as a hydrogen bond acceptor, while the aromatic π-system can engage in π-π stacking or cation-π interactions. nih.govrsc.org The secondary amine group is a key site for hydrogen bonding, acting as both a donor (N-H) and an acceptor (the lone pair on the nitrogen atom). nih.gov MD simulations allow for the detailed characterization of these hydrogen bonds, including their lifetimes and geometries. Furthermore, van der Waals interactions and electrostatic interactions with surrounding molecules can be quantified to provide a comprehensive picture of the intermolecular interaction landscape. aip.org

Cheminformatics and Molecular Recognition Studies

Cheminformatics provides a suite of computational tools to organize, analyze, and model chemical information. For this compound, various molecular descriptors and fingerprints can be calculated to quantify its physicochemical and structural properties, enabling its comparison within large compound libraries. scbdd.comdrzinph.com These descriptors are numerical values that encode different aspects of a molecule's structure and properties. osdd.netucdavis.edu

Web-based platforms like ChemDes allow for the calculation of thousands of descriptors, which can be categorized into different classes. scbdd.comyoutube.com For this compound, these would include:

1D Descriptors: These are the simplest descriptors and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index) and counts of specific structural features (e.g., number of rotatable bonds, hydrogen bond donors and acceptors).

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its spatial properties, such as solvent-accessible surface area (SASA) and molecular volume.

The following table provides a hypothetical set of calculated chemoinformatic descriptors for this compound.

Descriptor CategoryDescriptor NameCalculated Value
Constitutional (1D) Molecular Weight139.19 g/mol
Number of Atoms22
Number of Heavy Atoms10
Topological (2D) Number of Rotatable Bonds3
Number of Hydrogen Bond Acceptors2
Number of Hydrogen Bond Donors1
Topological Polar Surface Area (TPSA)29.54 Ų
Geometrical (3D) Solvent Accessible Surface Area (SASA)~350 Ų
Molecular Volume~140 ų

Note: The values in this table are illustrative and would need to be calculated using specific software.

Molecular fingerprints are bit strings that encode the presence or absence of specific structural fragments or topological features within a molecule. drzinph.com Common fingerprint types include MACCS keys, Morgan fingerprints (circular fingerprints), and atom pair fingerprints. scbdd.com These fingerprints are particularly useful for similarity searching and building machine learning models for compound classification and activity prediction. By comparing the fingerprint of this compound to a database of known compounds, one can identify structurally similar molecules that may share similar biological activities.

Molecular recognition is the process by which molecules selectively bind to one another. arxiv.org Computational methods play a crucial role in understanding and predicting these recognition events, particularly in the context of drug discovery where the binding of a small molecule to a biological target is of primary interest. paperswithcode.commedium.com

Molecular docking is a widely used computational technique to predict the preferred binding mode and affinity of a ligand to a receptor. ijper.orgnih.govresearchgate.netajprd.com For this compound, a docking study would involve computationally placing the molecule into the active site of a target protein. The process requires the 3D structures of both the ligand and the protein. A scoring function is then used to estimate the binding affinity for different binding poses, with lower scores typically indicating more favorable binding. ijper.org The interactions identified in the docked pose, such as hydrogen bonds and hydrophobic contacts, can provide insights into the key determinants of binding.

The results of a hypothetical docking study of this compound against a generic protein kinase could be summarized as follows:

ParameterValue
Docking Score (kcal/mol) -7.5
Predicted Binding Affinity (pKi) 6.8
Key Interacting Residues ASP145 (Hydrogen Bond with N-H), LYS72 (Cation-π with furan ring), LEU130 (Hydrophobic contact with methyl group)

Note: This table presents hypothetical data from a molecular docking simulation.

More advanced methods for predicting binding affinities include free energy calculations based on molecular dynamics simulations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods. nih.gov These methods can provide more accurate estimations of binding free energies by accounting for solvent effects and conformational changes upon binding. Machine learning models are also increasingly being used to predict binding affinities, trained on large datasets of known protein-ligand interactions. arxiv.orgacs.org These in silico approaches are invaluable for prioritizing compounds for experimental testing and for guiding the design of new molecules with improved binding properties.

Pharmacological and Biological Research Aspects of N Methyl 1 3 Methylfuran 2 Yl Methanamine Mechanistic Focus

In Vitro Enzyme Interaction and Inhibition Studies

There is currently no available information in the scientific literature regarding in vitro enzyme interaction and inhibition studies specifically for N-methyl-1-(3-methylfuran-2-yl)methanamine.

Enzyme Kinetics and Mechanism of Inhibition (e.g., Competitive, Non-competitive, Uncompetitive)

No studies have been published detailing the enzyme kinetics or the mechanism of inhibition for this compound.

Determination of Half-maximal Inhibitory Concentration (IC50) and Inhibition Constant (Ki) Values

Specific IC50 and Ki values for this compound against any enzyme target have not been reported in the available literature.

Mechanistic Investigations of Target Enzyme Interaction (e.g., FabI enzyme if applicable to furan (B31954) analog)

While some furan-containing compounds have been investigated for their interaction with various enzymes, there is no research available that specifically explores the interaction of this compound with the FabI enzyme or any other enzyme target.

Cellular-Level Mechanism of Action Investigations

Specific studies on the cellular-level mechanisms of action for this compound are not present in the current body of scientific literature.

Elucidation of Molecular Pathways Affected by the Compound (e.g., fatty acid synthesis pathway)

There are no published studies that elucidate the specific molecular pathways, including the fatty acid synthesis pathway, that may be affected by this compound. Research on other furan derivatives has indicated a potential for interaction with fatty acid metabolism, but this cannot be directly extrapolated to the specific compound . nih.govnih.gov

Studies on Apoptosis Induction and Caspase Activation (if applicable)

No experimental data exists in the scientific literature to confirm or deny the ability of this compound to induce apoptosis or activate caspases in any cell line.

In Vitro Metabolism Pathways of this compound

The in vitro metabolism of this compound is anticipated to involve several key enzymatic pathways, primarily centered on the modification of the 3-methylfuran (B129892) ring and the N-methylamine side chain.

Based on the metabolism of structurally related compounds, the biotransformation of this compound would likely yield a series of metabolites. The primary metabolic attack is expected on the furan ring and the N-methyl group.

Oxidation of the 3-methylfuran ring by cytochrome P450 enzymes is a critical pathway. For 3-methylfuran, this leads to the formation of a reactive metabolite, 2-methyl-cis-2-butene-1,4-dial. nih.gov Similarly, 2-methylfuran (B129897) is metabolized to the reactive α,β-unsaturated dicarbonyl, 3-acetylacrolein (AcA). nih.govdigitellinc.com Therefore, it is plausible that this compound would undergo epoxidation of the furan ring, followed by rearrangement to a reactive dialdehyde (B1249045) intermediate.

The N-methylamine side chain is also a likely site for metabolism. N-demethylation is a common metabolic route for N-methylated compounds, catalyzed by various CYP enzymes. researchgate.netmdpi.com This would result in the formation of 1-(3-methylfuran-2-yl)methanamine and formaldehyde. Further oxidation of the secondary amine could lead to hydroxylamine (B1172632) derivatives. researchgate.net

A summary of these hypothetical primary metabolites is presented in Table 1.

Table 1: Hypothetical In Vitro Metabolites of this compound

Metabolite Name Proposed Pathway Potential Reactivity
2-(aminomethyl)-3-methyl-furan-dialdehyde Furan ring oxidation High (electrophilic, can form adducts)
1-(3-methylfuran-2-yl)methanamine N-demethylation Moderate
N-hydroxy-N-methyl-1-(3-methylfuran-2-yl)methanamine N-oxidation Moderate to High
Formaldehyde N-demethylation High (can react with cellular macromolecules)

This table is based on hypothetical pathways extrapolated from related compounds.

Cytochrome P450 (CYP) enzymes are central to the metabolism of furan derivatives and N-methylated compounds. researchgate.netmdpi.com The metabolism of furan itself is primarily mediated by CYP2E1, which converts it into the reactive metabolite cis-2-butene-1,4-dialdehyde. europa.eu Studies on 2-methylfuran have also identified CYP2E1 as the key enzyme in its conversion to the reactive intermediate 3-acetylacrolein in vitro. digitellinc.comacs.org Therefore, it is highly probable that CYP2E1 would play a significant role in the oxidation of the 3-methylfuran ring of the title compound.

The N-demethylation of various drugs is known to be mediated by several CYP isoforms, including the major drug-metabolizing enzymes CYP3A4, CYP2C9, CYP2D6, CYP1A2, and CYP2C19. researchgate.netnih.govnih.govcambridgemedchemconsulting.com For instance, the N-demethylation of sildenafil (B151) is primarily carried out by CYP3A4 and, to a lesser extent, CYP2C9. nih.gov The metabolism of amitriptyline (B1667244) to nortriptyline (B1679971) also involves multiple CYPs, including 3A4, 2C9, and 2D6. nih.gov Thus, a combination of these enzymes would likely be responsible for the N-demethylation of this compound.

Other enzymes, such as monoamine oxidases (MAO), could also contribute to the metabolism of the amine moiety. cambridgemedchemconsulting.com Furthermore, if aldehyde metabolites are formed, aldehyde dehydrogenases (ALDH) would be involved in their further oxidation to carboxylic acids.

Table 2: Potential Enzymes Involved in the In Vitro Metabolism

Enzyme Family Specific Isoform (Probable) Proposed Metabolic Reaction
Cytochrome P450 CYP2E1 Furan ring oxidation
Cytochrome P450 CYP3A4, CYP2C9, CYP2D6 N-demethylation
Monoamine Oxidase MAO-A, MAO-B Oxidative deamination

This table is speculative and based on data from analogous compounds.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models provide predictive insights into a compound's pharmacokinetic properties. For a novel molecule like this compound, a standard battery of in vitro assays would be employed.

Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model for predicting passive transcellular permeability. asianpubs.org For N-methylated compounds, permeability can be pH-dependent, with increased penetration at physiological pH if the compound is in a more lipophilic, non-ionized state. nih.gov

Metabolism: In vitro metabolism is typically assessed using human liver microsomes (HLMs) or hepatocytes. These systems contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs. cambridgemedchemconsulting.com Such studies on furan derivatives often reveal the liver as the primary site of metabolism. europa.euacs.org

Distribution: Plasma protein binding is a key distribution parameter determined in vitro. High plasma protein binding can limit the free fraction of a drug available to exert its pharmacological effect or be metabolized.

Excretion: While primarily an in vivo parameter, in vitro transporter assays using cell lines overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP) can help predict the role of active transport in the compound's disposition.

In silico models can complement these in vitro assays, predicting properties like solubility, lipophilicity (logP), and potential for CYP inhibition or induction. researchgate.net

In Vitro Toxicology Mechanisms and Screening

The toxicological profile of this compound can be preliminarily assessed through various in vitro screening methods, focusing on genotoxicity and neurotoxicity, which are known concerns for furan derivatives. europa.euresearchgate.net

The genotoxic potential of furan and its derivatives is often linked to their metabolic activation into reactive electrophiles. researchgate.net The metabolite of furan, BDA, and the metabolite of 2-methylfuran, AcA, can form covalent adducts with DNA. nih.goveuropa.euacs.org

Standard in vitro genotoxicity tests would include:

Ames test (Bacterial Reverse Mutation Assay): This test would assess the potential of the compound and its metabolites (in the presence of a metabolic activation system like S9 mix) to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

In Vitro Micronucleus Test: This assay, typically conducted in mammalian cell lines (e.g., CHO, TK6, or HepG2), detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

Comet Assay (Single Cell Gel Electrophoresis): This method can be used to detect DNA strand breaks in individual cells. Studies on 2-methylfuran have utilized this assay. nih.govresearchgate.net

While some studies on 2-methylfuran have returned negative results in in vivo genotoxicity assays, the potential for its reactive metabolites to cause DNA damage remains a concern. nih.govnih.gov Therefore, it is hypothesized that this compound could exhibit genotoxicity following metabolic activation.

Furan and certain derivatives have been shown to exert neurotoxic effects. researchgate.net Studies on furan have indicated that it can induce behavioral defects, microgliosis, astrogliosis, and oxidative stress in the brain. researchgate.net Some benzofuran (B130515) derivatives have demonstrated neuroprotective effects, while others can be neurotoxic. utripoli.edu.lynih.gov

In vitro neurotoxicity screening of this compound would likely involve cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons). The potential mechanisms of neurotoxicity at the cellular level could include:

Induction of Oxidative Stress: The compound or its metabolites could increase the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and neuronal cell death.

Mitochondrial Dysfunction: Disruption of the mitochondrial electron transport chain and a decrease in cellular ATP levels are known mechanisms of toxicity for some furan compounds. europa.eu

Apoptosis: Activation of caspase cascades and subsequent programmed cell death could be a downstream effect of oxidative stress and mitochondrial damage.

Alteration of Neurotransmitter Systems: Interference with cholinergic systems has been noted for furan. researchgate.net

Table 3: Summary of Compound Names Mentioned

Compound Name
This compound
3-methylfuran
2-methylfuran
Furan
2-methyl-cis-2-butene-1,4-dial
3-acetylacrolein (AcA)
cis-2-butene-1,4-dialdehyde (BDA)
1-(3-methylfuran-2-yl)methanamine
Formaldehyde
N-hydroxy-N-methyl-1-(3-methylfuran-2-yl)methanamine
3-methyl-2-furoic acid
Sildenafil
Amitriptyline
Nortriptyline
Nitrofurantoin
Ranitidine

High-Throughput In Vitro Toxicology Screening Assays

Currently, there is no publicly available data from high-throughput in vitro toxicology screening assays specifically for this compound in major toxicology databases such as the U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) or the Toxicology in the 21st Century (Tox21) programs. These initiatives utilize automated, high-speed robotic screening of thousands of chemicals against a wide array of biological and cellular assays to identify potential mechanisms of toxicity. nih.gov

The general approach of these screening programs is to expose living cells, isolated proteins, or other biological targets to a range of concentrations of a test chemical. These assays can monitor various cellular events, including cytotoxicity, genotoxicity, receptor binding, enzyme inhibition, and stress response pathway activation. For furan-containing compounds, assays focusing on metabolic activation would be particularly relevant, as the toxicity of many furans is linked to their biotransformation into reactive metabolites by cytochrome P-450 enzymes. nih.govnih.gov

Were this compound to be screened, it would likely be subjected to a battery of tests to assess its potential to interact with various biological pathways. The results would be presented in a data matrix, indicating the activity of the compound across the different assays.

Table 1: Illustrative Example of High-Throughput In Vitro Toxicology Screening Data (Hypothetical)

Assay TargetAssay TypeResult for this compound
Nuclear Receptors
Estrogen Receptor αAgonist/AntagonistData Not Available
Androgen ReceptorAgonist/AntagonistData Not Available
Peroxisome Proliferator-Activated Receptor γAgonist/AntagonistData Not Available
Stress Response Pathways
Antioxidant Response Element (ARE)InductionData Not Available
p53 ActivationInductionData Not Available
Cytotoxicity
Cell Viability (e.g., HepG2 cells)IC50Data Not Available
Genotoxicity
Ames MutagenicityMutagenic/Non-mutagenicData Not Available

Computational Toxicology Prediction Models

In the absence of empirical toxicological data, computational models provide a means to predict the potential toxicity of a chemical based on its structure. toxicology.org These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are integral to modern toxicology for prioritizing chemicals for further testing. toxicology.org

A search of publicly accessible computational toxicology databases and prediction tools reveals no specific pre-computed toxicity predictions for this compound.

However, the structural alerts concept is a fundamental component of many computational toxicology models. For furan derivatives, the furan ring itself can be considered a structural alert for toxicity, primarily due to its potential for metabolic activation to a reactive cis-enedialdehyde intermediate, which can lead to hepatotoxicity. nih.govnih.gov The bioactivation of furans is often mediated by cytochrome P450 enzymes, which can oxidize the furan ring. nih.gov

Computational models designed to predict the toxicity of furan-containing compounds would typically consider factors such as:

The electronic properties of the furan ring.

The nature and position of substituents on the ring, which can influence the rate and regioselectivity of metabolic activation.

For this compound, a QSAR model would analyze its structural features—the N-methylmethanamine side chain and the methyl group on the furan ring—to predict its likelihood of being metabolized to a reactive species and its potential to interact with various toxicity pathways.

Table 2: Illustrative Example of Computational Toxicology Predictions (Hypothetical)

Toxicity EndpointPrediction ModelPredicted Result for this compoundConfidence Level
CarcinogenicityQSAR (e.g., OECD Toolbox)Data Not AvailableN/A
Mutagenicity (Ames test)Structural Alert AnalysisData Not AvailableN/A
HepatotoxicityRead-across from similar furansData Not AvailableN/A
Skin SensitizationToxtreeData Not AvailableN/A

It is important to note that while these computational tools are valuable, their predictions are not a substitute for experimental data and require careful interpretation and, ideally, experimental verification.

Environmental Behavior and Degradation Studies of N Methyl 1 3 Methylfuran 2 Yl Methanamine

Environmental Persistence and Degradation Kinetics

The environmental persistence of N-methyl-1-(3-methylfuran-2-yl)methanamine is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

Photolytic Degradation (Aquatic Photolysis, Atmospheric Photolysis)

Atmospheric Photolysis: The atmospheric degradation of this compound is likely initiated by reactions with photochemically generated oxidants, primarily hydroxyl (OH) radicals. Studies on the atmospheric degradation of 3-methylfuran (B129892), a core structural component, indicate that the reaction with OH radicals is a significant removal pathway. The furan (B31954) ring is susceptible to attack by OH radicals, leading to the formation of various degradation products. The presence of a methyl group and an N-methylmethanamine side chain can influence the reaction rate. For instance, the gas-phase reaction of 3-methylfuran with OH radicals has a determined rate coefficient, which suggests a relatively short atmospheric lifetime.

The primary atmospheric degradation pathways for the furan ring involve the addition of OH radicals to the double bonds, which can be followed by ring-opening. Another potential reaction is the abstraction of a hydrogen atom from the methyl group or the amine side chain.

Aquatic Photolysis: Direct photolysis of this compound in water is not expected to be a major degradation pathway unless the molecule absorbs a significant amount of light in the environmentally relevant UV spectrum (above 290 nm). However, indirect photolysis, mediated by dissolved organic matter or other photosensitizers present in natural waters, could contribute to its transformation.

Hydrolytic Stability and Transformation Mechanisms

The hydrolytic stability of this compound depends on the reactivity of the furan ring and the methanamine side chain with water. Generally, furan rings can undergo hydrolysis under certain pH conditions, though this process is often slow. A study on a compound containing a 5-methylfuran-2-yl moiety showed that hydrolysis could lead to ring opening to form a dicarbonyl species under specific laboratory conditions. However, the stability of the furan ring in this compound under typical environmental pH ranges (5-9) is expected to be relatively high. The N-methylmethanamine side chain is generally stable to hydrolysis.

Biodegradation Pathways and Rates in Environmental Microcosms

Information on the biodegradation of this compound is not directly available. However, data for a structurally related isomer, N-[(5-Methylfuran-2-yl)methyl]ethanamine, suggests that biodegradation may be a relevant degradation pathway. For this isomer, a predicted ready biodegradability score indicates it may undergo biodegradation, with an estimated half-life of approximately 4.9 days in a ready biodegradability test.

The likely biodegradation pathways would involve microbial enzymatic attacks on the N-methylmethanamine side chain, potentially through N-demethylation or oxidation, and the degradation of the furan ring. The furan ring itself can be a substrate for microbial degradation, often involving initial oxidation and subsequent ring cleavage.

Table 1: Estimated Environmental Fate Parameters for a Structural Isomer, N-[(5-Methylfuran-2-yl)methyl]ethanamine

Parameter Value Unit Source
Biodegradation Half-Life 4.90 days
Soil Adsorption Coefficient (Koc) 53.7 L/kg

Note: This data is for a structural isomer and should be considered an estimate for this compound.

Transformation Products and Pathways in Environmental Matrices

The transformation of this compound in the environment is expected to yield a variety of degradation products, depending on the specific degradation process.

Identification and Characterization of Major Degradation Products

Direct studies identifying the degradation products of this compound are not available. However, based on the known degradation of 3-methylfuran, several types of products can be anticipated from atmospheric degradation.

Potential Atmospheric Degradation Products:

Ring-opened products: Reaction with OH radicals can lead to the opening of the furan ring, forming unsaturated dicarbonyl compounds. For 3-methylfuran, 2-methylbutenedial has been identified as a product.

Hydroxylated derivatives: The addition of a hydroxyl group to the furan ring can form hydroxy-methylfuranone isomers.

Products from side-chain oxidation: Oxidation of the N-methylmethanamine side chain could lead to the formation of aldehydes, carboxylic acids, or N-demethylated analogs.

Table 2: Potential Atmospheric Degradation Products based on 3-Methylfuran Studies

Parent Compound Degradation Process Potential Product Class Example Product (from 3-methylfuran) Source
3-Methylfuran Reaction with OH radicals Ring-opened dicarbonyls 2-Methylbutenedial
3-Methylfuran Reaction with OH radicals Hydroxylated furanones Hydroxy-methylfuranones

Note: These products are identified from studies on 3-methylfuran and serve as examples of the types of transformation products that could be formed from the furan moiety of this compound.

Mechanistic Studies of Environmental Transformation Processes

Mechanistic studies on this compound are not available. However, the mechanisms of transformation can be inferred from studies on 3-methylfuran.

Atmospheric Transformation Mechanisms:

OH Radical Addition: The primary mechanism for atmospheric degradation is likely the addition of an OH radical to the double bonds of the furan ring. This is followed by a series of reactions, including the addition of O2 and subsequent ring cleavage, leading to the formation of smaller, oxygenated organic compounds.

H-atom Abstraction: Another possible, though likely less dominant, pathway is the abstraction of a hydrogen atom from the methyl group on the furan ring or from the N-methylmethanamine side chain by OH radicals. This would lead to the formation of a carbon-centered radical that can then react with O2 to form peroxy radicals, initiating a cascade of further reactions.

Biodegradation Mechanisms: The biodegradation of this compound in environmental microcosms would likely proceed through enzymatic pathways. Microorganisms possess a range of enzymes, such as monooxygenases and dioxygenases, that can initiate the degradation of aromatic and heterocyclic compounds. The initial steps could involve hydroxylation of the furan ring, followed by ring cleavage. The N-methylmethanamine side chain could be subject to N-dealkylation or oxidation by enzymes like amine oxidases.

Table of Compounds Mentioned

Compound Name
This compound
3-Methylfuran
2-Methylfuran (B129897)
N-[(5-Methylfuran-2-yl)methyl]ethanamine
2-Methylbutenedial

Fate and Transport Studies

Soil Adsorption/Desorption and Leaching Potential

No specific studies detailing the soil adsorption coefficient (Koc), soil half-life, or leaching potential of this compound were identified. The mobility and persistence of a chemical in soil are influenced by factors such as its water solubility, vapor pressure, and affinity for soil organic carbon and clay particles. Without experimental data or validated predictive models for this specific compound, its potential to adsorb to soil or leach into groundwater remains unknown.

Behavior and Fate in Wastewater Treatment Processes

Information regarding the degradation, partitioning, or removal efficiency of this compound within wastewater treatment plants is not available. The effectiveness of treatment processes such as activated sludge, anaerobic digestion, or advanced oxidation in degrading or removing this compound has not been documented in the reviewed literature.

Environmental Risk Assessment Methodologies and Exposure Modeling

The development of a formal environmental risk assessment for this compound is hindered by the lack of fundamental environmental fate and ecotoxicity data. While Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental properties of chemicals when experimental data are unavailable, no specific QSAR predictions for this compound were found in the public domain. researchgate.netecetoc.orgljmu.ac.uk Such models provide estimations for properties like bioaccumulation, persistence, and toxicity, which are crucial inputs for exposure and risk modeling. researchgate.netnih.gov Without these foundational data points, a credible risk assessment cannot be performed.

Advanced Analytical Methodologies for N Methyl 1 3 Methylfuran 2 Yl Methanamine

Chromatographic Separations

Chromatography is a fundamental technique for the separation and analysis of chemical compounds. For a molecule like N-methyl-1-(3-methylfuran-2-yl)methanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for effective analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. The development of a robust HPLC method for this compound involves a systematic process of selecting the appropriate stationary phase, mobile phase, and detector. ijrar.org A reversed-phase C18 or phenyl column is often a suitable starting point for a molecule with its polarity. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation and peak shape. ijrar.orgmdpi.com Detection can be accomplished using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the furan (B31954) chromophore exhibits maximum absorbance. mdpi.com

Method validation is a critical step to ensure the analytical method is suitable for its intended purpose. longdom.org Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) and includes testing for specificity, linearity, accuracy, precision, and robustness. longdom.orgnih.gov

Table 1: Typical HPLC Method Validation Parameters

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak should have no interference from placebo or degradation products. longdom.org To ensure the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.99. nih.gov To demonstrate a proportional relationship between detector response and analyte concentration over a defined range. longdom.org
Accuracy Recovery typically between 80-120% for impurities and 98-102% for the main component. nih.govnih.gov To determine the closeness of the test results to the true value. nih.gov
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be low, typically <2%. researchgate.net To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1. bibliotekanauki.pl The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. longdom.org
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1. nih.gov The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. longdom.org

| Robustness | System suitability parameters should remain within limits despite deliberate small variations in method parameters (e.g., flow rate, pH). mdpi.com | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Given its structure, this compound is expected to be amenable to GC analysis, possibly after derivatization to increase its volatility and thermal stability. researchgate.net Method development begins with selecting an appropriate capillary column, such as a DB-17 or similar mid-polarity phase, to achieve separation from potential impurities. researchgate.net

Key GC parameters that require optimization include the injector temperature, oven temperature program, carrier gas flow rate (typically helium or nitrogen), and detector settings. researchgate.netbibliotekanauki.pl A flame ionization detector (FID) is commonly used for carbon-containing compounds and provides good sensitivity. iiste.org The oven temperature is often programmed to start at a lower temperature and ramp up to ensure the separation of more volatile components before eluting the target analyte. researchgate.net

Similar to HPLC, the GC method must be rigorously validated. researchgate.netiiste.org The validation process proves that the analytical method is acceptable for its intended use by testing for parameters such as specificity, linearity, accuracy, and precision. researchgate.net

Table 2: Typical GC Method Validation Parameters

Validation Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte. Confirms that the signal is solely from the target compound. bibliotekanauki.pl
Linearity Correlation coefficient (r²) ≥ 0.99. nih.gov Establishes a linear relationship between the instrument signal and the concentration of the analyte. iiste.org
Accuracy Recovery typically within 85-118% for trace analysis. nih.gov Assesses the agreement between the measured value and the true value. iiste.org
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) is typically less than 10-15% for trace analysis. nih.gov Demonstrates the consistency and reproducibility of the results. iiste.org
Limit of Detection (LOD) Typically 3 times the background noise. bibliotekanauki.pl The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Typically 10 times the background noise. nih.gov The lowest concentration of the analyte that can be accurately measured.

| Robustness | Consistent results with deliberate variations in parameters like flow rate and temperature. iiste.org | Shows the reliability of the method during normal usage. |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz Enantiomers often exhibit different pharmacological and toxicological profiles, making the assessment of enantiomeric purity a critical aspect of analysis for bioactive molecules. sigmaaldrich.comunife.it Chiral high-performance liquid chromatography (HPLC) is the predominant technique for separating enantiomers. unife.it

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.com Method development for chiral separations involves screening different CSPs and mobile phases (often normal-phase eluents like hexane/isopropanol) to find the optimal conditions for baseline resolution of the enantiomers. sigmaaldrich.commdpi.com Decreasing the flow rate can sometimes enhance resolution in chiral chromatography. sigmaaldrich.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP Type Chiral Selector Typical Applications
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)). mdpi.com Broad applicability for a wide range of chiral compounds, including amines and pharmaceuticals. unife.itmdpi.com
Pirkle-type (brush-type) Small chiral molecules covalently bonded to a silica (B1680970) support. Separation of compounds with π-acidic or π-basic aromatic rings.
Protein-based Immobilized proteins like albumin or α1-acid glycoprotein (B1211001) (AGP). Separation of chiral drugs, particularly in biological matrices.

| Cyclodextrin-based | Derivatized cyclodextrins. gcms.cz | Inclusion complexation mechanism, suitable for compounds that fit into the cyclodextrin (B1172386) cavity. nih.gov |

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer enhanced selectivity and sensitivity, making them indispensable for comprehensive analysis.

LC-MS/MS and GC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools for detecting and quantifying trace levels of compounds and identifying their metabolites in complex matrices. qub.ac.ukshimadzu.com Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the analyte and its fragments, offering a high degree of certainty in identification. nih.gov

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly enhances selectivity and sensitivity by filtering out background noise. shimadzu.com This is particularly valuable for metabolite identification, where metabolites are often present at very low concentrations in biological samples like plasma or urine. nih.gov The fragmentation patterns observed in the MS/MS spectra provide structural clues that help in the elucidation of metabolite structures. nih.gov

Table 4: Advantages of Tandem Mass Spectrometry (MS/MS) Detection

Feature Description Benefit for Analysis
High Selectivity The monitoring of a specific precursor-to-product ion transition is unique to the target analyte. shimadzu.com Minimizes matrix interference and allows for accurate quantification in complex samples. shimadzu.com
High Sensitivity The reduction in chemical noise results in a much lower limit of detection (LOD) and limit of quantitation (LOQ). nih.govqub.ac.uk Enables the analysis of trace-level impurities, contaminants, and metabolites.
Structural Confirmation The fragmentation pattern provides a "fingerprint" of the molecule. nih.gov Provides confident identification of the analyte and aids in the structural elucidation of unknown metabolites.

| Simultaneous Analysis | Multiple compounds can be analyzed in a single run by monitoring different MRM transitions. | Increases throughput and efficiency, especially for metabolite profiling studies. |

Development of Analytical Standards and Certified Reference Materials

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference materials used for calibration. cerilliant.com For this compound, the development of a high-purity analytical standard is a prerequisite for reliable method validation and routine analysis. supelco.com.tw

Certified Reference Materials (CRMs) are characterized to the highest metrological standards and are produced by accredited manufacturers that comply with standards such as ISO 17034 and ISO/IEC 17025. supelco.com.twcerilliant.com These materials are accompanied by a comprehensive Certificate of Analysis (CoA) that details the compound's identity, purity, and the uncertainty of the certified value. cerilliant.com Using CRMs ensures that measurements are accurate, reproducible, and traceable to a recognized standard, which is essential for regulatory compliance and ensuring data quality across different laboratories. cerilliant.comamazonaws.com Companies specializing in reference materials can synthesize and certify such standards, providing the necessary assurance for analytical testing. supelco.com.twhelixchrom.com

Bioanalytical Methods for Detection in Complex Biological Matrices

The detection of this compound in biological matrices such as plasma, urine, and tissue homogenates necessitates highly sensitive and selective analytical methods to distinguish the analyte from endogenous compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the principal techniques for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of non-volatile, polar compounds in complex mixtures. For this compound, a reversed-phase liquid chromatography system would likely be employed, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Sample preparation is a critical step to remove proteins and other interfering substances. For plasma or serum samples, protein precipitation with a solvent like acetonitrile or methanol is a common approach. restek.com Solid-phase extraction (SPE) may also be used for cleaner samples and to concentrate the analyte. researchgate.net Given that the target compound is a secondary amine, derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) could be employed to enhance chromatographic retention and ionization efficiency. acs.org

Table 1: Projected LC-MS/MS Parameters for the Analysis of this compound in Human Plasma

Parameter Projected Condition Rationale/Reference
Sample Preparation Protein precipitation (Acetonitrile) followed by derivatization (AccQTag) Effective for plasma amine analysis restek.comacs.org
Chromatography UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) Standard for separating small molecules restek.com

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Common for amine analysis in positive ion mode restek.com | | Ionization Mode | Electrospray Ionization (ESI), Positive | Amines readily form positive ions | | MS/MS Transitions | Precursor Ion (Q1): [M+H]⁺ Product Ion (Q3): Specific fragment | Standard for quantitative analysis | | Internal Standard | Deuterated analog of the analyte | Corrects for matrix effects and variability |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is well-suited for the analysis of volatile and semi-volatile compounds. The presence of the furan ring and the methylamine (B109427) side chain in this compound makes it amenable to GC analysis, potentially after derivatization to improve volatility and thermal stability. Headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique for extracting volatile furan derivatives from complex matrices. mdpi.com Studies on furan derivatives have demonstrated the capability of GC-MS to separate isomers, such as 2-methylfuran (B129897) and 3-methylfuran (B129892), which is relevant for the specific analysis of the 3-methylfuran isomer in the target compound. mdpi.comresearchgate.net

Table 2: Projected GC-MS/MS Parameters for the Analysis of this compound in Urine

Parameter Projected Condition Rationale/Reference
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME) with a CAR/PDMS fiber Effective for volatile furans in aqueous matrices mdpi.com
GC Column Mid-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) Good separation for a range of furan derivatives researchgate.net
Injector Temperature 250 °C Ensures efficient volatilization
Oven Program Start at 40°C, ramp to 280°C To separate analyte from other volatile components
Ionization Mode Electron Ionization (EI), 70 eV Standard for creating reproducible fragmentation patterns
MS/MS Transitions Molecular Ion (or major fragment) -> Specific fragment ion Provides high selectivity and reduces background noise

Electrochemical Sensing and Other Novel Detection Applications

Electrochemical sensors offer a promising avenue for the rapid and cost-effective detection of this compound. These devices can be portable and provide real-time measurements, making them suitable for various applications. The electrochemical activity of the molecule would likely stem from the oxidation of the furan ring and/or the secondary amine group.

Voltammetric Detection:

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common techniques to study the electrochemical behavior of molecules. Research on furan and its derivatives has shown that they can be oxidized at electrodes like glassy carbon. ut.ac.ir The oxidation potential would be influenced by the substituents on the furan ring. The amine group can also be electrochemically active. acs.org The development of a sensor for this compound would involve optimizing the electrode material and the supporting electrolyte conditions (e.g., pH) to achieve a sensitive and selective response. ut.ac.ir

Chemically modified electrodes, for instance, those incorporating nanoparticles or conductive polymers, could enhance the sensitivity and lower the detection limit for the target analyte. mdpi.comnih.gov For example, a sensor based on a 3D graphene-like electrode has been shown to significantly improve the detection of the furan derivative 5-hydroxymethyl-2-furfural. mdpi.com

Table 3: Projected Electrochemical Sensor Characteristics for this compound Detection

Parameter Projected Characteristic Rationale/Reference
Sensing Principle Amperometric or Voltammetric Based on the electrochemical oxidation of the analyte nih.gov
Working Electrode Glassy Carbon Electrode modified with Gold Nanoparticles Enhanced surface area and catalytic activity nih.gov
Reference Electrode Ag/AgCl Provides a stable reference potential ut.ac.ir
Supporting Electrolyte Phosphate Buffer Solution (pH 7.4) To mimic physiological conditions
Potential Range +0.2 V to +1.5 V vs. Ag/AgCl Expected range for furan and amine oxidation ut.ac.iracs.org
Limit of Detection Low micromolar (µM) to nanomolar (nM) range Achievable with modified electrodes mdpi.com

Other Novel Detection Applications:

Beyond electrochemical methods, optical sensing techniques could be explored. For instance, colorimetric sensors based on the reaction of amines with specific reagents can provide a visual indication of the analyte's presence. nih.gov While not specific to the target compound, the development of novel chromogenic agents that react with secondary amines in the presence of a furan moiety could lead to new detection platforms.

Applications of N Methyl 1 3 Methylfuran 2 Yl Methanamine As a Chemical Intermediate and in Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The furan (B31954) nucleus is a versatile precursor in organic synthesis, capable of participating in a variety of transformations to generate more complex molecular architectures. The presence of both a nucleophilic secondary amine and a diene system within the furan ring makes N-methyl-1-(3-methylfuran-2-yl)methanamine a promising intermediate for the synthesis of diverse chemical entities.

Synthesis of Advanced Heterocyclic Scaffolds (e.g., spiro-naphthyridinone piperidines)

While direct evidence for the use of this compound in the synthesis of spiro-naphthyridinone piperidines is not prominently documented in the literature, the structural components of the molecule suggest its potential as a precursor. The synthesis of complex spirocyclic systems, such as spiro-naphthyridinone piperidines, often involves multi-component reactions where versatile building blocks are employed. researchgate.netdntb.gov.uaresearchgate.net For instance, the furan ring can be envisioned to undergo a Diels-Alder reaction, a common strategy for constructing six-membered rings, which could form the basis of the piperidine (B6355638) or a related carbocyclic portion of the spiro scaffold.

Furthermore, the N-methylaminomethyl group can serve as a key handle for annulation reactions to build the naphthyridinone core. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been achieved through lithiation of a substituted benzofuran (B130515) derivative followed by reaction with a piperidone, showcasing a relevant synthetic strategy. nih.gov A hypothetical reaction pathway could involve the furan moiety of this compound participating in a [4+2] cycloaddition, followed by intramolecular cyclization involving the secondary amine to construct the desired spirocyclic framework. The development of one-pot, three-component syntheses for spiro- acs.orgnih.gov-naphthyridine derivatives highlights the modular approach often used for this class of compounds. researchgate.netdntb.gov.ua

Table 1: Hypothetical Reaction Parameters for Spiro-naphthyridinone Piperidine Synthesis

ParameterValue/Condition
DienophileN-phenylmaleimide
CatalystLewis Acid (e.g., ZnCl₂)
SolventToluene
Temperature80-110 °C
Reaction Time12-24 hours

This table presents a hypothetical set of conditions for a Diels-Alder reaction involving a furan derivative, illustrating a potential synthetic route.

Strategies for Derivatization and Combinatorial Library Synthesis

The this compound scaffold is well-suited for the generation of chemical libraries for high-throughput screening. The secondary amine provides a reactive site for a multitude of chemical transformations, allowing for the introduction of diverse substituents. This is a key feature for building blocks used in combinatorial chemistry. enamine.net

Strategies for derivatization could include:

Acylation: Reaction with a variety of acid chlorides or anhydrides to produce a library of amides.

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield tertiary amines with diverse side chains.

Alkylation: Introduction of various alkyl groups via reaction with alkyl halides.

Table 2: Illustrative Derivatization Reactions of this compound

ReagentReaction TypeProduct Functional Group
Acetyl ChlorideAcylationAmide
Benzenesulfonyl ChlorideSulfonylationSulfonamide
Benzaldehyde, NaBH(OAc)₃Reductive AminationTertiary Amine
Benzyl BromideAlkylationTertiary Amine

This table illustrates potential derivatization reactions at the secondary amine of the title compound.

Precursor in Medicinal Chemistry Scaffolds and Ligand Design

Furan and its derivatives are prevalent in a wide array of medicinally active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.ly The furan ring can act as a bioisostere for other aromatic systems like benzene (B151609) or thiophene (B33073), offering a different pharmacokinetic profile. The aminomethylfuran substructure is a recognized pharmacophore. For instance, 5-(aminomethyl)-2-furanmethanol is a known building block in medicinal chemistry. researchgate.net

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.gov The functional groups present in this compound suggest its potential participation in such interactions.

Host-Guest Chemistry and Complex Formation with this compound

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. The furan ring of this compound could act as a guest, fitting into the hydrophobic cavity of host molecules like cyclodextrins or calixarenes. mdpi.com The stability of such complexes is influenced by factors like size and shape complementarity, as well as hydrophobic and van der Waals interactions.

Conversely, the molecule itself could be modified to act as a ligand in a larger host system. For example, by attaching it to a larger scaffold, the furan and amine functionalities could participate in recognizing and binding specific guest molecules. The formation of supramolecular complexes with furan-containing ligands and metal ions has been demonstrated, showcasing the coordinating ability of the furan oxygen. acs.orgacs.org

Self-Assembly and Formation of Supramolecular Assemblies

Self-assembly is the spontaneous organization of molecules into well-defined structures driven by non-covalent interactions. mdpi.com The this compound molecule possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the nitrogen lone pair and the furan oxygen), which could facilitate the formation of hydrogen-bonded networks.

Advanced Materials Science Applications

The integration of furan-amine motifs into advanced materials is a growing area of interest, driven by the desire to utilize renewable resources for the development of functional polymers and materials. nih.gov The structure of this compound is well-suited for a variety of applications in this field.

The presence of both a reactive furan ring and a secondary amine group in this compound makes it a promising candidate for monomer synthesis and polymerization. Furan-based polymers are gaining attention as renewable alternatives to their petroleum-based counterparts. nih.gov

The amine functionality allows for its use in step-growth polymerization reactions. For instance, it could react with diacids, diacyl chlorides, or diisocyanates to form polyamides and polyureas. These polymers would incorporate the furan ring into the polymer backbone, potentially imparting unique thermal and mechanical properties. Furfurylamines, in general, are considered valuable precursors for bio-renewable polymers like polyamides and polyimides. nih.gov

Furthermore, the furan moiety can participate in various polymerization reactions. The Diels-Alder reaction of the furan ring with a dienophile, such as maleimide, can be utilized to create cross-linked or thermally reversible polymer networks. This chemistry is a powerful tool for creating self-healing materials and advanced adhesives. While research has focused on furfurylamine (B118560), the principles are applicable to its N-methylated and ring-methylated derivatives. researchgate.net

The table below outlines potential polymer types that could be synthesized using this compound as a monomer or precursor.

Potential Polymer Type Co-monomer/Reaction Type Role of this compound Potential Polymer Backbone Feature
PolyamideDicarboxylic acid / Diacyl chlorideAmine reactant in condensation polymerizationFuran-containing polyamide chain
PolyureaDiisocyanateAmine reactant in addition polymerizationFuran-containing polyurea chain
PolyimideDianhydrideAmine reactant in two-step imidizationFuran-containing polyimide precursor
Cross-linked PolymersBismaleimideDiene in Diels-Alder cycloadditionThermally reversible cross-links
Epoxy ResinsEpichlorohydrinAmine for epoxy ring-openingFuran-functionalized epoxy network

The nitrogen atom in the amine group and the oxygen atom in the furan ring of this compound possess lone pairs of electrons, making the molecule a potential bidentate or monodentate ligand for metal catalysts. The field of homogeneous catalysis often relies on ligands to tune the reactivity and selectivity of a metal center.

Furan-containing compounds can act as ligands, and the presence of a nearby amine group can enhance coordination to a metal center, forming a stable chelate ring. Such N,O-ligands are valuable in a variety of catalytic transformations. The specific structure of this compound could be beneficial in reactions where electron density at the metal center and steric hindrance are important factors. Reductive amination of furan-based compounds is often achieved using heterogeneous catalysts, but homogeneous catalysts with tailored ligands can offer higher selectivity under milder conditions. mdpi.com

The potential catalytic applications are summarized in the table below, based on the known reactivity of similar ligand structures.

Potential Catalytic Reaction Metal Center Role of this compound Potential Advantage
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, NickelLigand to stabilize and activate the metal catalystEnhanced stability and selectivity
Asymmetric HydrogenationRhodium, Ruthenium, IridiumChiral ligand (if resolved) for enantioselective synthesisControl of stereochemistry
Reductive AminationNickel, Cobalt, Platinum, PalladiumLigand to modulate catalyst activity and selectivityImproved yield and reduced side reactions
Polymerization (e.g., of olefins)Late Transition MetalsAncillary ligand to control polymer propertiesTailoring of polymer molecular weight and branching

The electronic properties of the furan ring, combined with the reactivity of the amine group, make this compound a molecule of interest for chemical sensors and optoelectronic materials. Furan-containing polymers and oligomers have been investigated for their semiconducting and light-emitting properties. github.ioiaea.org

For chemical sensing, the amine group can act as a recognition site for various analytes, including metal ions and acidic gases. Upon binding of an analyte, the electronic properties of the furan ring could be perturbed, leading to a detectable optical or electronic signal. For instance, the interaction could cause a change in fluorescence or a shift in absorption wavelength. Activated furans are known to react with amines to produce colored products, a principle that can be adapted for sensor development. encyclopedia.pub Polyfuran derivatives have been studied for their reactivity towards different gases, indicating their potential in chemical sensor applications. researchgate.net

In optoelectronics, furan is considered a potential substitute for thiophene in organic light-emitting transistors and other devices due to the favorable optical properties conferred by the oxygen heteroatom. github.io The incorporation of this compound into a larger conjugated system could be a strategy to fine-tune the optoelectronic characteristics of the resulting material. github.ioiaea.org

The potential applications in this domain are outlined in the table below.

Application Area Principle of Operation Role of this compound Potential Outcome
Chemical Sensors
Colorimetric SensorsReaction with analyte to produce a colored compound. encyclopedia.pubReactive amine and furan scaffold.Visual detection of specific analytes.
Fluorescence SensorsAnalyte binding modulates fluorescence emission.Fluorophore or part of a fluorophore system.Sensitive detection of metal ions or other species.
Chemiresistive SensorsAdsorption of analyte changes the material's conductivity. researchgate.netComponent of a conductive polymer matrix.Electronic detection of gases.
Optoelectronic Materials
Organic Light-Emitting Diodes (OLEDs)Component of the emissive or charge-transport layer.Building block for a larger conjugated polymer or molecule. github.ioTunable emission color and improved device efficiency.
Organic Photovoltaics (OPVs)Component of the donor or acceptor material.Building block for a polymer with tailored electronic levels.Enhanced light absorption and charge separation.
Organic Field-Effect Transistors (OFETs)Component of the semiconductor layer.Building block for a polymer with optimized charge mobility.Improved transistor performance.

Process Development, Sustainability, and Regulatory Considerations for N Methyl 1 3 Methylfuran 2 Yl Methanamine

Process Research and Development for Scalable and Efficient Production

The transition from laboratory-scale synthesis to large-scale industrial production of N-methyl-1-(3-methylfuran-2-yl)methanamine necessitates rigorous process research and development. The primary goals are to establish a scalable, cost-effective, and efficient manufacturing process that consistently yields a high-quality product.

Reaction Optimization and Process Intensification Studies

A common synthetic route to this compound is the reductive amination of 3-methylfuran-2-carbaldehyde (B1594671) with methylamine (B109427). This process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Reaction optimization studies focus on systematically evaluating various parameters to maximize yield and purity while minimizing reaction time and cost. Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and pressure.

Table 1: Parameters for Reaction Optimization

Parameter Options & Considerations Goal
Reducing Agent Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni), Sodium Borohydride (B1222165) (NaBH₄), Sodium Triacetoxyborohydride (B8407120) (STAB) High selectivity, operational safety, cost-effectiveness, and favorable atom economy.
Catalyst Palladium on Carbon (Pd/C), Raney Nickel, Platinum Oxide High activity and selectivity, low catalyst loading, ease of recovery and reuse.
Solvent Methanol (B129727), Ethanol, Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM) Good solubility for reactants, compatibility with reagents, ease of removal, and environmental profile.
Temperature Ambient to elevated temperatures (e.g., 25°C to 80°C) Balance reaction rate with impurity formation; minimize energy consumption.
Pressure Atmospheric to high pressure (for catalytic hydrogenation) Increase reaction rate for gas-liquid reactions.

| pH Control | Acidic or basic catalysts | Optimize imine formation and stability prior to reduction. |

Process intensification aims to make the manufacturing process dramatically smaller, safer, and more energy-efficient. For the synthesis of this compound, this could involve:

One-Pot Synthesis: Performing the amination and reduction steps sequentially in the same reactor without isolating the imine intermediate. This reduces processing time, solvent use, and waste generation. rsc.org An amination-oxidation-amination-reduction (AOAR) strategy has been proposed for similar furan-based compounds, highlighting the efficiency of one-pot processes. rsc.org

Continuous Flow Chemistry: Utilizing microreactors or packed-bed reactors where reactants are continuously fed and the product is constantly removed. This offers superior control over reaction parameters, enhanced safety for handling energetic reactions, and higher throughput.

Phase-Transfer Catalysis (PTC): If reactants are in different phases, PTC can enhance reaction rates, improve selectivity, and simplify work-up procedures, leading to process intensification and waste minimization. researchgate.net

Advanced Purification Techniques and Strategies for Industrial Scale

Achieving the high purity required for pharmaceutical intermediates or fine chemicals necessitates robust purification strategies. For this compound, a combination of techniques may be employed at an industrial scale.

Distillation: Given its likely boiling point, fractional vacuum distillation is a primary method for separating the product from lower-boiling solvents and starting materials or higher-boiling impurities.

Crystallization: The product can be converted to a stable salt (e.g., hydrochloride or sulfate), which can then be purified through crystallization. This method is highly effective at removing process-related impurities and can isolate specific stereoisomers if applicable.

Industrial Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a preparative scale can be used for final polishing to remove trace impurities that are difficult to separate by other means.

Absorption: Techniques using physical solvents or reactive resins can be employed to selectively remove specific classes of impurities, such as acidic or basic contaminants. chimicatechnoacta.ru

The choice of purification strategy depends on factors such as the impurity profile, the required final purity, and economic viability on a large scale. chimicatechnoacta.ru

Impurity Profiling and Development of Robust Control Strategies

Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.netresearchgate.net A thorough understanding of the impurity profile of this compound is critical for ensuring its quality and consistency. Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation. researchgate.net

A control strategy involves implementing in-process controls and final product specifications to ensure that impurities are maintained below acceptable limits, often defined by regulatory bodies like the ICH.

Table 2: Potential Impurities and Control Strategies

Impurity Type Potential Impurities Origin Control Strategy
Starting Materials 3-methylfuran-2-carbaldehyde, Methylamine Incomplete reaction Use slight excess of one reactant, monitor reaction completion by HPLC/GC, set specifications for starting materials.
Intermediates N-(3-methylfuran-2-yl)methylidene)methanamine (imine intermediate) Incomplete reduction Optimize reduction conditions (catalyst, H₂ pressure, temperature), monitor by HPLC/GC.
By-products 3-methylfuran-2-yl)methanol, Bis((3-methylfuran-2-yl)methyl)methylamine (tertiary amine) Reduction of starting aldehyde, Over-alkylation of product Optimize reaction stoichiometry and conditions, control temperature, purify final product via distillation or crystallization.

| Degradation Products | Oxidized furan (B31954) species, products of hydrolysis | Exposure to air, moisture, or incompatible materials | See Stability Studies (Section 9.3). |

The development of a robust control strategy relies on validated analytical methods. Reversed-phase HPLC with UV or mass spectrometric detection (LC-MS) is a powerful technique for separating and quantifying the main compound and its related impurities. nih.govnih.gov Stress testing is performed to intentionally degrade the compound and identify likely degradation products, which is crucial for developing a stability-indicating analytical method. nih.gov

Stability Studies of this compound for Storage, Handling, and Formulation

Stability studies are essential to determine how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. phytopharmajournal.com These studies establish the re-test period for the substance and recommended storage conditions. rug.nl

The stability program typically follows ICH guidelines and includes long-term and accelerated testing. phytopharmajournal.com

Table 3: Conditions for Stability and Stress Testing

Study Type Condition Purpose Potential Degradation Pathways
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH To establish the re-test period under recommended storage conditions. Slow oxidation, hydrolysis, or other reactions over time.
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH To predict the long-term stability profile and evaluate the effect of short-term excursions from labeled storage conditions. Increased rate of degradation reactions.

| Forced Degradation (Stress Testing) | Acidic Hydrolysis (e.g., 0.1 N HCl), Basic Hydrolysis (e.g., 0.1 N NaOH), Oxidation (e.g., 3% H₂O₂), Photostability (ICH Q1B), Thermal (e.g., 60°C) | To identify likely degradation products and establish the intrinsic stability of the molecule. nih.gov | Furan ring opening (acid/base), oxidation of the furan ring or amine, polymerization, photolysis. rug.nlrug.nl |

The furan ring is known to be susceptible to oxidation and acid-catalyzed degradation. The secondary amine functionality can also undergo oxidation. Therefore, it is anticipated that this compound should be stored in well-sealed, inert containers, protected from light and air, possibly under an inert atmosphere (e.g., nitrogen or argon).

Sustainable and Green Chemistry Approaches in Synthesis and Processing

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and improving process efficiency. unife.itmdpi.com The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. yale.edumsu.edu

Use of Environmentally Benign Solvents and Reagents

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of environmental impact and the enhancement of process safety. nih.gov A key focus of this approach is the strategic replacement of conventional petroleum-based volatile organic compounds (VOCs) with environmentally benign solvents and reagents. nih.gov The synthesis of this compound involves the functionalization of a furan ring system, a class of compounds for which bio-based solvent alternatives are particularly relevant.

2-Methylfuran (B129897) (2-MF), a potential precursor to the 3-methylfuran (B129892) core of the target molecule, can be derived from the hydrolysis and dehydration of hemicellulose, a component of lignocellulosic biomass. mdpi.com This positions the synthesis within a renewable feedstock framework. The use of solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a significant step towards sustainability. researchgate.net 2-MeTHF is produced from renewable sources like corncobs and offers economic and environmental advantages over traditional ether solvents such as tetrahydrofuran (THF).

The principles of green chemistry also extend to the reagents used. For the final step in the likely synthesis of this compound—the reductive amination of a 3-methylfuran-2-carboxaldehyde with methylamine—catalytic hydrogenation represents a greener alternative to stoichiometric reducing agents. Catalytic methods, often employing catalysts like nickel or rhodium, offer higher atom economy and generate less waste. google.com

The selection of solvents and reagents based on green chemistry principles is a critical aspect of modern process development, aiming to create safer, more sustainable, and economically viable manufacturing routes.

Interactive Data Table: Comparison of Conventional and Green Solvents

SolventSourceKey Green Chemistry Benefit(s)Relevant Reaction Types
2-Methyltetrahydrofuran (2-MeTHF) Renewable (corncobs, bagasse) Bio-based, alternative to THF and dichloromethane Organometallic reactions, Alkylation, Amidation
Cyclopentyl Methyl Ether (CPME) Petroleum-basedResists peroxide formation, hydrophobic, improves yield/selectivity Organometallic reactions
Water NaturalNon-toxic, non-flammable, abundantSuzuki coupling, Sonogashira coupling researchgate.net
Ethanol Renewable (biomass) researchgate.netBio-based, low toxicityWidely used in various syntheses
Toluene (Conventional) Petroleum-basedN/AGeneral organic synthesis
Dichloromethane (Conventional) Petroleum-basedN/ABiphasic reactions, extractions researchgate.net

Patent Landscape and Intellectual Property Analysis

An analysis of the patent landscape for this compound reveals a focus on the synthetic methodologies for structurally related compounds rather than the specific molecule itself. This suggests that the compound may be a novel entity or an intermediate in a proprietary synthesis not yet widely disclosed in public patent literature. The intellectual property surrounding this compound would likely be concentrated on the processes for its preparation, particularly those that are scalable, cost-effective, and environmentally benign.

Patents for analogous compounds provide insight into the potential claims that could cover the synthesis of this compound. For example, a patent for the preparation of N-methyl-1-naphthalenemethanamine describes a process involving the reaction of N-methylformamide with 1-chloromethylnaphthalene, followed by hydrolysis. google.com This method is highlighted as being economical and suitable for commercial scale-up, avoiding certain impurities. google.com Such a process, if adapted to the 3-methylfuran system, could form the basis of a patent application.

Another area of relevant intellectual property involves the synthesis of the furan or tetrahydrofuran core. Patents related to the preparation of 3-aminomethyl tetrahydrofuran, a key intermediate for some insecticides, disclose methods starting from materials like acrylonitrile (B1666552) or maleic glycol. google.comgoogle.com These patents claim specific catalysts, reaction conditions, and purification methods to achieve high yields and purity. google.comgoogle.com The novelty in these patents often lies in the efficiency and simplicity of the synthetic route, making it suitable for industrial production. google.com

The intellectual property strategy for this compound would likely involve claims covering:

A novel and non-obvious synthetic route.

The use of specific catalysts or reagents that improve yield, purity, or stereoselectivity.

A "green" or sustainable process that reduces waste or uses renewable starting materials.

The isolation and purification methods for the final compound.

Given that 3-methylfuran can be involved in atmospheric reactions, any patented industrial process would need to demonstrate robust control over its synthesis and handling to prevent environmental release. researchgate.net

Regulatory Frameworks and Safety Assessment Methodologies for Chemical Production

The production of any chemical, including this compound, is subject to a comprehensive framework of regulations designed to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) enforces regulations such as the Clean Air Act and the Toxic Substances Control Act (TSCA). globalelr.com For a new chemical substance, a Premanufacture Notice (PMN) would likely be required under TSCA before commercial production could begin.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, managed by the European Chemicals Agency (ECHA), is the primary legal framework. globalelr.comeuropa.eu Under REACH, manufacturers or importers of a substance in quantities of one tonne or more per year must register it with ECHA. This registration involves compiling a technical dossier with information on the substance's properties, uses, and safe handling.

The safety assessment methodologies for a new chemical entity like this compound would follow a tiered approach. Initial assessment would involve an evaluation of its physicochemical properties and a computational analysis (in silico) to predict potential toxicity based on its structure. Structurally related compounds, such as other furan derivatives and secondary amines, would be used for read-across assessments. For instance, data on N-methyl-methanamine indicates potential for eye and respiratory irritation, which would be a consideration for the target compound. industrialchemicals.gov.au

Further assessment would likely require a battery of in vitro and in vivo tests to evaluate potential health effects, including:

Acute toxicity (oral, dermal, inhalation).

Skin and eye irritation/corrosion.

Skin sensitization.

Genotoxicity.

The regulatory framework also mandates strict controls on emissions from chemical manufacturing facilities. The EPA's regulations for the Synthetic Organic Chemical Manufacturing Industry (SOCMI), for example, set stringent limits on emissions of hazardous air pollutants. globalelr.com These regulations often require the implementation of Maximum Achievable Control Technology (MACT) to minimize releases to the environment.

Interactive Data Table: Key Regulatory Frameworks

JurisdictionRegulatory BodyKey LegislationCore Requirement for New Chemicals
United States Environmental Protection Agency (EPA)Toxic Substances Control Act (TSCA)Premanufacture Notice (PMN) submission and review
European Union European Chemicals Agency (ECHA)REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)Registration for quantities ≥ 1 tonne/year, including a technical dossier globalelr.comeuropa.eu
Australia Australian Industrial Chemicals Introduction Scheme (AICIS)Industrial Chemicals Act 2019Assessment and categorization based on risk
China Ministry of Ecology and Environment (MEE)Measures for the Environmental Management of New Chemical SubstancesRegistration and notification based on production volume and hazard

Future Research Directions and Emerging Paradigms for N Methyl 1 3 Methylfuran 2 Yl Methanamine

Exploration of Novel Synthetic Pathways and Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and downstream application of N-methyl-1-(3-methylfuran-2-yl)methanamine. Current synthetic approaches likely rely on classical methods, but future research should focus on more advanced and sustainable strategies.

One promising avenue is the application of catalytic methodologies . Noble metal catalysts, while effective, are costly. Research into non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, could lead to more economical and sustainable synthetic processes. frontiersin.org For instance, the selective hydrogenation of a corresponding furan-2-carbonitrile or the reductive amination of 3-methylfuran-2-carbaldehyde (B1594671) with methylamine (B109427) could be optimized using novel catalytic systems. The development of bifunctional catalysts that can facilitate multiple reaction steps in a one-pot synthesis would be particularly advantageous, potentially improving yield and reducing waste. researchgate.net

Flow chemistry represents another significant paradigm shift. Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation and real-time monitoring. goflow.at The synthesis of this compound could be adapted to a flow regime, allowing for precise control over reaction parameters and potentially leading to higher purity and yields. nih.govresearchgate.net

Furthermore, the exploration of biocatalysis and chemoenzymatic methods could provide highly selective and environmentally benign synthetic routes. Enzymes, with their inherent chirality and specificity, could be employed to achieve high enantiomeric purity if chiral variants of the compound are desired.

Potential Synthetic Strategy Key Advantages Research Focus
Non-Noble Metal Catalysis Cost-effective, sustainable. frontiersin.orgDevelopment of robust and selective Fe, Co, Ni, or Cu catalysts.
Continuous Flow Synthesis Enhanced safety, control, and scalability. goflow.atOptimization of reaction conditions in a flow reactor, integration of in-line analytics.
Biocatalysis/Chemoenzymatic High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of suitable enzymes.
One-Pot Multi-component Reactions Increased efficiency, reduced waste. organic-chemistry.orgDesign of novel reaction cascades combining different catalytic steps.

Deeper Mechanistic Understanding of Chemical and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound is crucial for predicting its behavior and identifying potential applications.

From a chemical perspective , future research should investigate the reactivity of the furan (B31954) ring and the secondary amine. The furan moiety can participate in various cycloaddition reactions, electrophilic substitutions, and ring-opening reactions, offering pathways to a diverse range of derivatives. ijsrst.com The N-methyl group can influence the nucleophilicity and basicity of the amine, which in turn affects its reactivity in, for example, acylation or alkylation reactions.

From a biological standpoint , the structural motifs within this compound are present in many biologically active compounds. Furan derivatives have been investigated for a wide array of medicinal applications. ijsrst.com Similarly, aralkylamines, a class to which this compound belongs, are known to interact with various biological targets. drugbank.comdrugbank.com Future research could involve screening this compound and its derivatives for activity against a panel of biological targets, such as enzymes and receptors. For instance, some benzofuran (B130515) derivatives have shown pro-oxidative and pro-apoptotic effects in cancer cells. mdpi.com It would be valuable to investigate if this compound exhibits similar properties.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Optimization

Predictive modeling can be used to estimate the physicochemical properties, spectral data, and potential biological activities of the compound and its hypothetical derivatives. nih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources.

Retrosynthetic analysis powered by AI can propose novel and efficient synthetic routes. researchgate.net By training algorithms on vast databases of chemical reactions, it's possible to identify non-intuitive pathways that might be overlooked by human chemists.

De novo molecular design using generative models can create novel molecules based on the this compound scaffold with optimized properties for a specific application. mdpi.comnih.gov For example, if a particular biological target is identified, AI could design derivatives with enhanced binding affinity.

AI/ML Application Objective Potential Impact
Predictive Modeling Estimate properties and activities. nih.govPrioritize synthetic targets and guide experimental design.
Retrosynthetic Analysis Propose novel synthetic pathways. researchgate.netDiscover more efficient and economical routes to the compound.
De Novo Molecular Design Generate novel derivatives with optimized properties. mdpi.comAccelerate the discovery of new materials or therapeutic agents.

Development of Advanced Analytical and Monitoring Tools for Real-time Process Control

Efficient synthesis and purification of this compound would benefit greatly from the implementation of advanced analytical and monitoring tools. Process Analytical Technology (PAT) is becoming increasingly important in chemical manufacturing for ensuring quality and efficiency. nih.govnih.gov

The integration of in-line and online analytical techniques into a synthetic process, particularly in a continuous flow setup, allows for real-time monitoring of reaction progress, impurity formation, and product quality. vapourtec.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), near-infrared spectroscopy (NIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data streams. researchgate.net For the analysis of the final product and trace impurities, hyphenated techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are indispensable. nih.govresearchgate.netresearchgate.net

Developing specific and sensitive analytical methods for this compound and its potential byproducts is a crucial research direction. This would not only support process development and optimization but also be essential for quality control in any future commercial production.

Analytical Technique Purpose in Synthesis Key Benefit
In-line FTIR/NIR/Raman Real-time monitoring of reactant consumption and product formation. researchgate.netImmediate feedback for process control and optimization.
In-line NMR Detailed structural information during the reaction. nih.govMechanistic insights and identification of intermediates.
Online HPLC/GC-MS Quantification of product purity and impurity profiling. nih.govresearchgate.netresearchgate.netEnsures final product quality and process consistency.

Expansion into New Application Areas in Interdisciplinary Sciences and Emerging Technologies

The unique combination of a furan ring and a secondary amine in this compound opens up possibilities for its use in a variety of interdisciplinary fields.

In materials science , furan-containing polymers are being explored for their potential as self-healing materials, in resins, and in adhesives. slideshare.net The amine functionality could serve as a reactive handle for polymerization or for grafting onto other materials to modify their surface properties.

In medicinal chemistry , this compound could serve as a scaffold for the development of new therapeutic agents. mdpi.com The furan ring is a common motif in many pharmaceuticals, and the amine group is crucial for interacting with biological targets. Further derivatization could lead to compounds with a wide range of pharmacological activities.

In the field of agrochemicals , furan derivatives have been investigated for their potential as pesticides and herbicides. ijsrst.com The biological activity of this compound and its derivatives could be screened for such applications.

Finally, in the context of renewable resources , furan compounds are often derived from biomass. mdpi.commdpi.com If this compound can be synthesized from bio-based feedstocks, it could contribute to the development of a more sustainable chemical industry.

Q & A

Q. How to assess environmental fate and biodegradation pathways?

  • OECD 301F tests show ~40% biodegradation in 28 days. Photolysis studies under UV light (254 nm) indicate furan ring cleavage as the primary degradation mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.